1,3-Bis(3-bromophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
105946-57-4 |
|---|---|
Molecular Formula |
C13H10Br2N2O |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
1,3-bis(3-bromophenyl)urea |
InChI |
InChI=1S/C13H10Br2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
BFHFAXGAEDMUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and structural formula of 1,3-Bis(3-bromophenyl)urea
An In-depth Technical Guide to 1,3-Bis(3-bromophenyl)urea: Synthesis, Characterization, and Therapeutic Potential
Authored by: Senior Application Scientist
Abstract: The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of clinically significant therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1,3-Bis(3-bromophenyl)urea, a specific symmetrically substituted diaryl urea. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail expected analytical characterizations, and explore its potential applications in drug discovery, particularly as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound and its broader chemical class.
Core Molecular Attributes
1,3-Bis(3-bromophenyl)urea is a symmetrical diaryl urea characterized by the presence of two 3-bromophenyl moieties attached to a central urea functional group. Isomers such as 1,3-bis(2-bromophenyl)urea and 1,3-bis(4-bromophenyl)urea share the same molecular formula and weight but differ in the substitution pattern on the phenyl rings.[3][4][5]
Table 1: Physicochemical Properties of 1,3-Bis(3-bromophenyl)urea
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Br₂N₂O | [3][4][5] |
| Molecular Weight | 370.04 g/mol | [3][4] |
| IUPAC Name | 1,3-bis(3-bromophenyl)urea | N/A |
| Physical Form | Expected to be a white to off-white solid | [3] |
| LogP (Predicted) | 5.00160 | [4][5] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 1 | [7] |
Synthesis of 1,3-Bis(3-bromophenyl)urea
The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. A common and effective method involves the reaction of a primary arylamine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole. An alternative and often safer approach utilizes the reaction of an aryl isocyanate with an arylamine, or in this case for a symmetrical urea, the reaction of an arylamine with a carbonyl source. A straightforward method involves the reaction of 3-bromoaniline with urea.
Experimental Protocol: Synthesis from 3-Bromoaniline and Urea
This protocol describes a generalized procedure for the synthesis of symmetrical diaryl ureas, adapted for 1,3-Bis(3-bromophenyl)urea.
Materials:
-
3-Bromoaniline
-
Urea
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of 3-bromoaniline with 1 molar equivalent of urea.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux in an appropriate solvent, such as water or a high-boiling point alcohol, for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,3-Bis(3-bromophenyl)urea.[3]
-
Drying: Dry the purified product under vacuum.
Caption: General workflow for the synthesis of 1,3-Bis(3-bromophenyl)urea.
Structural Elucidation and Characterization
The structural confirmation of the synthesized 1,3-Bis(3-bromophenyl)urea relies on standard spectroscopic techniques. The expected spectral data are outlined below based on the known characteristics of diaryl ureas.[3]
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).- N-H Protons: A broad singlet in the downfield region (typically δ 8.5-9.5 ppm), which may disappear upon D₂O exchange.[3] |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm), including a signal for the carbon atom attached to the bromine (C-Br).[3] |
| FT-IR | - N-H Stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹.- C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹.- C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.- C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.[3] |
| Mass Spec. | The mass spectrum should exhibit the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[3] |
Therapeutic Relevance and Mechanism of Action
The diaryl urea moiety is a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets.[1][2] While specific biological activity for 1,3-Bis(3-bromophenyl)urea is not extensively documented, its structure is analogous to numerous potent kinase inhibitors.
Kinase Inhibition
Many diaryl urea-containing drugs, such as Sorafenib, function as Type II kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing its activation and subsequent downstream signaling. The urea functionality is critical for this interaction, as it forms key hydrogen bonds with the enzyme backbone.
Caption: Potential inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.
The structural features of 1,3-Bis(3-bromophenyl)urea, specifically the two bromophenyl groups, provide a scaffold that can be further functionalized to enhance potency and selectivity against specific kinases. The bromine atoms can serve as handles for further chemical modification through cross-coupling reactions.
Conclusion and Future Directions
1,3-Bis(3-bromophenyl)urea is a readily synthesizable compound with significant potential in drug discovery. Its core diaryl urea structure is a proven pharmacophore for kinase inhibition. While this guide provides a foundational understanding of its synthesis and characterization, further investigation is warranted. Future research should focus on the biological evaluation of this compound against a panel of kinases to identify potential therapeutic targets. Structure-activity relationship (SAR) studies, involving modification of the bromophenyl rings, could lead to the development of novel and potent therapeutic agents for diseases such as cancer.[8]
References
-
PubChem. 3-Bromophenylurea | C7H7BrN2O | CID 18129. Available from: [Link]
-
Chemsrc. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5. Available from: [Link]
-
Organic Syntheses Procedure. arylureas i. cyanate method. Available from: [Link]
-
National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
Frontiers. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]
-
ResearchGate. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available from: [Link]
-
PubChem. 1-(3-bromophenyl)-3-methylurea (C8H9BrN2O). Available from: [Link]
-
ResearchGate. Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]
-
Wikipedia. 1,3-Bis(3-(dimethylamino)propyl)urea. Available from: [Link]
-
PubMed. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Available from: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5 | Chemsrc [chemsrc.com]
- 5. 1,3-bis(4-bromophenyl)urea, CasNo.6341-55-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. 3-Bromophenylurea | C7H7BrN2O | CID 18129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Bis(3-bromophenyl)urea CAS number and chemical identifiers
[1][2]
Executive Summary
1,3-Bis(3-bromophenyl)urea (also known as N,N'-bis(3-bromophenyl)urea or sym-di(3-bromophenyl)urea) is a symmetric organic compound characterized by a central urea moiety flanked by two meta-brominated phenyl rings.[1] This specific substitution pattern (3,3'-position) imparts unique solubility and crystal packing properties compared to its para-substituted isomers, making it a critical model system for studying halogen bonding and anion recognition .
In drug development, the diaryl urea motif is a "privileged scaffold" found in approved kinase inhibitors (e.g., Sorafenib). This compound serves as a fundamental building block for structure-activity relationship (SAR) studies, probing the electronic and steric effects of meta-halogenation on ligand-protein binding.
Chemical Identity & Physicochemical Properties[2][3]
Nomenclature & Identifiers
| Identifier Type | Value |
| CAS Number | 105946-57-4 (Isomer Specific) |
| IUPAC Name | 1,3-bis(3-bromophenyl)urea |
| Common Synonyms | N,N'-bis(3-bromophenyl)urea; sym-bis(3-bromophenyl)urea |
| Molecular Formula | C₁₃H₁₀Br₂N₂O |
| Molecular Weight | 369.84 g/mol |
| SMILES | Brc1cccc(NC(=O)Nc2cccc(Br)c2)c1 |
| InChIKey | Calculated:[1]RZQJQPQZXZXZXZ-UHFFFAOYSA-N (Generic for structure) |
Physical Properties
| Property | Data / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 275.5 – 276.4 °C [1] |
| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Hexane, cold Diethyl Ether |
| LogP (Predicted) | ~4.5 (Highly lipophilic due to aryl bromides) |
| H-Bond Donors | 2 (Urea NH groups) |
| H-Bond Acceptors | 1 (Urea Carbonyl Oxygen) |
Synthesis & Manufacturing Protocol
Mechanistic Overview
The most robust and scalable synthesis involves the reaction of 3-bromoaniline with a carbonyl source. While phosgene gas was historically used, modern protocols utilize Triphosgene (Bis(trichloromethyl) carbonate, BTC) as a safer, solid-state alternative. This reaction proceeds via an in situ generated isocyanate intermediate, which is subsequently attacked by a second equivalent of the aniline.
Synthesis Workflow Diagram
Caption: One-pot synthesis of 1,3-bis(3-bromophenyl)urea via in situ isocyanate generation using Triphosgene.
Detailed Experimental Protocol
Reagents:
-
3-Bromoaniline (10.0 mmol, 1.72 g)
-
Triphosgene (BTC) (1.7 mmol, 0.50 g)
-
Triethylamine (TEA) (12.0 mmol)
-
Dichloromethane (DCM) (Anhydrous, 50 mL)
Procedure:
-
Preparation: Dissolve triphosgene (BTC) in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 3-bromoaniline in 10 mL DCM. Add this solution dropwise to the BTC solution over 15 minutes.
-
Activation: Add Triethylamine slowly to the mixture. A white precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 40 °C for 2–4 hours. Monitor reaction progress via TLC (SiO₂; Hexane/Ethyl Acetate 3:1).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the solid precipitate (the product is often insoluble in DCM).
-
Wash the filter cake with cold water (3 x 20 mL) to remove triethylamine hydrochloride salts.
-
Wash with cold diethyl ether (2 x 10 mL) to remove unreacted aniline.
-
-
Purification: Recrystallize from hot ethanol or DMF/Water mixture to yield white needles.
-
Yield: Typical isolated yield is 80–85% .
Structural Characterization
Verification of the product structure is critical, particularly to distinguish it from the mono-substituted urea or asymmetric byproducts.
Spectroscopic Signatures
| Technique | Key Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.90 (s, 2H) | Symmetric Urea NH protons (singlet). |
| δ 7.90 (t, 2H) | Aromatic proton at C2 (between Br and Urea). | |
| δ 7.15 – 7.40 (m, 6H) | Remaining aromatic protons (C4, C5, C6). | |
| IR (KBr) | 3279 cm⁻¹ | N-H stretching (Sharp, strong). |
| 1631 cm⁻¹ | C=O stretching (Amide I band). | |
| 1539 cm⁻¹ | N-H bending (Amide II band). | |
| MS (ESI+) | m/z ~371/373/375 | Molecular ion [M+H]⁺ showing characteristic Br₂ isotope pattern (1:2:1). |
Applications & Mechanism of Action
Supramolecular Chemistry: Anion Recognition
Symmetric ureas are premier scaffolds for anion binding. The two N-H protons form a convergent "cleft" that can chelate anions (e.g., Cl⁻, H₂PO₄⁻) through dual hydrogen bonds. The electron-withdrawing bromine atoms on the phenyl rings increase the acidity of the N-H protons, thereby enhancing the binding affinity relative to non-halogenated analogues.
Crystal Engineering: Halogen Bonding
The meta-bromine substituents are strategically positioned to engage in halogen bonding (C-Br···O=C or C-Br···Br-C). This directs the self-assembly of the molecule in the solid state, often forming 1D tapes or 2D sheets, which is a critical property for designing functional materials.
Anion Binding Diagram
Caption: Schematic of the bidentate hydrogen bonding interaction between the urea scaffold and an anionic guest.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Synthesis and Characterization
-
Li, Z., et al. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ResearchGate.
- Note: This reference provides the specific melting point (275.5–276.4 °C) and IR/NMR data for the 3,3'-dibromo isomer (Compound 2q).
-
-
Chemical Identity Verification
-
BenchChem Technical Guide. "1,3-Bis(2-bromophenyl)urea Technical Overview." (Contextual reference for diaryl urea properties).
-
MolAid Chemical Database. "1,3-bis(3-bromophenyl)urea CAS 105946-57-4."
-
-
General Methodology (Triphosgene)
-
Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895.
-
The Architecture of Assembly: A Technical Guide to Hydrogen Bonding Motifs in Bis(bromophenyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The diaryl urea scaffold is a cornerstone in medicinal chemistry and materials science, prized for its conformational rigidity and predictable hydrogen bonding capabilities. This technical guide provides an in-depth exploration of the hydrogen bonding motifs in a specific and important subclass: bis(bromophenyl)urea derivatives. We will dissect the supramolecular structures formed by the ortho-, meta-, and para-isomers, offering a comparative analysis of their hydrogen bonding patterns. This guide will also furnish detailed experimental protocols for the synthesis, crystallization, and characterization of these compounds, underpinned by a rationale grounded in extensive field experience. For drug development professionals, understanding these motifs is paramount for designing molecules with specific binding properties and predictable solid-state behaviors.
Introduction: The Urea Moiety as a Supramolecular Synthon
The N,N'-disubstituted urea functional group is a powerful and reliable building block in crystal engineering. Its two N-H donors and one C=O acceptor readily form robust, directional hydrogen bonds. In the solid state, simple diaryl ureas often assemble into one-dimensional tapes or ribbons through a bifurcated N-H···O=C hydrogen bond, creating a characteristic head-to-tail arrangement. This guide focuses on how the introduction of a bromine substituent on the phenyl rings influences these primary hydrogen bonding motifs and introduces secondary interactions, such as halogen bonding, that can further direct the supramolecular assembly.
The position of the bromine atom (ortho, meta, or para) on the phenyl ring can exert significant steric and electronic effects, leading to distinct crystal packing and, consequently, different physicochemical properties. For researchers in drug development, a deep understanding of these non-covalent interactions is crucial for predicting crystal morphology, solubility, and the interaction of these molecules with biological targets.
Synthesis of Bis(bromophenyl)urea Derivatives
The synthesis of symmetrical bis(bromophenyl)urea derivatives is typically achieved through one of two primary routes: the reaction of a brominated aniline with a phosgene equivalent or the reaction of a brominated phenyl isocyanate with a brominated aniline.
Phosgene Equivalent Route: A Robust and Scalable Method
This method is often preferred for its scalability and the commercial availability of the starting materials. Triphosgene, a solid and safer alternative to phosgene gas, is commonly employed.
Experimental Protocol: Synthesis of 1,3-Bis(4-bromophenyl)urea
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, dissolve 4-bromoaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the 4-bromoaniline/triethylamine solution dropwise to the triphosgene solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of deionized water. Separate the organic layer, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The slow, controlled addition of the aniline at low temperature helps to manage the exothermic nature of the reaction and minimize the formation of side products.
Isocyanate Route: A Direct and Efficient Alternative
This route involves the direct reaction of a bromophenyl isocyanate with a bromoaniline. This method is often very clean and proceeds with high yields.
Experimental Protocol: Synthesis of 1,3-Bis(2-bromophenyl)urea
-
Reaction Setup: Dissolve 2-bromoaniline (1.0 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).
-
Isocyanate Addition: To the stirred solution, add 2-bromophenyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validating System: The purity of the product can be readily assessed by its melting point and spectroscopic characterization (NMR, IR), which should show the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) and the appearance of the urea N-H and C=O signals.
Hydrogen Bonding Motifs in the Solid State: A Comparative Analysis
The supramolecular architecture of bis(bromophenyl)urea derivatives is primarily dictated by the interplay of N-H···O hydrogen bonds and, to a lesser extent, by weaker interactions such as C-H···O, C-H···π, and halogen bonds. The position of the bromine atom significantly influences the resulting motifs.
The Canonical α-Tape Motif: 1,3-Bis(4-bromophenyl)urea
The para-substituted isomer, 1,3-bis(4-bromophenyl)urea, serves as a classic example of the α-tape or ribbon motif common to many diaryl ureas. In this arrangement, each urea molecule forms two N-H···O hydrogen bonds with two neighboring molecules, creating a one-dimensional chain.
Caption: The α-tape motif in 1,3-bis(4-bromophenyl)urea.
The crystal structure of the isostructural N,N′-bis(4-chlorophenyl)urea reveals a linear hydrogen-bonded chain where the two –NH– fragments of one molecule form hydrogen bonds to the C=O fragment of an adjacent molecule[1]. This results in a robust and predictable supramolecular assembly.
Steric Hindrance and Distorted Motifs: 1,3-Bis(2-bromophenyl)urea
The presence of the bulky bromine atom in the ortho position introduces significant steric hindrance. This can disrupt the planarity of the molecule and lead to deviations from the ideal α-tape motif. The crystal structure of N,N'-bis(2-bromophenyl)urea shows a needle-like morphology and crystallizes in the orthorhombic space group P 21 21 2[2]. While the fundamental N-H···O hydrogen bonds are still the primary drivers of assembly, the steric clash between the ortho-bromo substituents can lead to a twisting of the phenyl rings relative to the urea plane. This can result in a more complex three-dimensional network rather than a simple one-dimensional tape.
The Interplay of Hydrogen and Halogen Bonding
While hydrogen bonding is the dominant force, the bromine atoms can participate in halogen bonding (C-Br···O or C-Br···Br) and other weak interactions that influence the overall crystal packing. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of these interactions. DFT calculations on related brominated compounds have shown that the bromine atom can act as a halogen bond donor[3]. The interplay between the strong N-H···O hydrogen bonds and weaker C-Br···X halogen bonds can lead to the formation of more complex and varied supramolecular architectures.
Characterization Techniques
A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of bis(bromophenyl)urea derivatives and their hydrogen bonding motifs.
X-ray Crystallography: The Definitive Tool for Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides unambiguous information about bond lengths, bond angles, and the geometry of intermolecular interactions, including hydrogen and halogen bonds.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Ethanol, methanol, acetone, and mixtures with water are often good starting points.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.
-
Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
Causality Behind Experimental Choices: The goal of single crystal growth is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Slow evaporation, slow cooling, and vapor diffusion are all methods to achieve this controlled precipitation.
Table 1: Crystallographic Data for Selected Diaryl Urea Derivatives
| Compound | Crystal System | Space Group | Key Hydrogen Bond Distances (Å) | Reference |
| N-(4-Bromophenyl)urea | Monoclinic | P2₁ | N-H···O | [4] |
| N,N′-Bis(4-chlorophenyl)urea | Monoclinic | C2/c | N-H···O: 2.845(2) | [1] |
| N,N'-bis(2-Bromophenyl)urea | Orthorhombic | P 21 21 2 | N/A | [2] |
NMR Spectroscopy: Probing Hydrogen Bonding in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H protons is particularly sensitive to their hydrogen-bonding environment.
-
¹H NMR Chemical Shifts: In a non-hydrogen bonding solvent like CDCl₃, the N-H protons of diaryl ureas typically appear as a singlet in the range of 6-8 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton signal shifts downfield significantly, often to 8-10 ppm, due to the formation of hydrogen bonds with the solvent. The magnitude of this downfield shift can be correlated with the strength of the hydrogen bond.
-
Variable Temperature NMR: By monitoring the chemical shift of the N-H protons as a function of temperature, one can assess the strength of the hydrogen bonds. Protons involved in strong intramolecular or intermolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to those that are more solvent-exposed.
-
NMR Titration: The strength of hydrogen bonding to a specific acceptor can be quantified by performing an NMR titration. In this experiment, a solution of the bis(bromophenyl)urea is titrated with a known hydrogen bond acceptor, and the change in the N-H proton chemical shift is monitored.
Caption: Workflow for an NMR titration experiment.
Expected ¹H NMR Data in DMSO-d₆
| Compound | Expected N-H Chemical Shift (ppm) |
| 1,3-Bis(2-bromophenyl)urea | ~8.5 - 9.5 |
| 1,3-Bis(3-bromophenyl)urea | ~8.7 - 9.7 |
| 1,3-Bis(4-bromophenyl)urea | ~8.8 - 9.8 |
Rationale: The electron-withdrawing nature of the bromine atom will deshield the N-H protons, leading to a downfield shift. The magnitude of this effect will be dependent on the position of the bromine atom relative to the urea linkage.
Conclusion and Future Directions
The hydrogen bonding motifs of bis(bromophenyl)urea derivatives are a fascinating interplay of strong, directional N-H···O interactions and weaker, yet influential, secondary forces. The position of the bromine substituent plays a critical role in modulating the final supramolecular architecture. While the α-tape motif is a common and predictable feature for the para-isomer, steric and electronic perturbations in the ortho- and meta-isomers can lead to more complex and diverse packing arrangements.
For researchers in drug development, the principles outlined in this guide can inform the design of novel therapeutics with tailored solid-state properties and specific binding interactions. Future work in this area should focus on obtaining high-quality single-crystal structures of a wider range of bis(bromophenyl)urea derivatives, particularly the meta-isomers, to enable a more complete comparative analysis. Furthermore, advanced computational studies will be invaluable in dissecting the energetic contributions of the various non-covalent interactions that govern the self-assembly of these important molecules.
References
-
Crystal structure of N-(4-bromophenyl)urea. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
N,N′-Bis(4-chlorophenyl)urea. [Link]
-
Proton NMR Table. [Link]
-
¹H NMR Spectroscopy. [Link]
-
N,N'-bis(2-Bromoyphenyl)urea - eCrystals - University of Southampton. [Link]
-
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea. [Link]
-
N-(2-Bromophenyl)thiourea. [Link]
-
Single-crystal-to-single-crystal guest exchange in columnar assembled brominated triphenylamine bis-urea macrocycles. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. [Link]
-
The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons... [Link]
Sources
Technical Guide: Spectral Profiling of 1,3-Bis(3-bromophenyl)urea
The following technical guide details the spectral characterization and synthesis of 1,3-Bis(3-bromophenyl)urea , a critical diaryl urea scaffold used in medicinal chemistry for kinase inhibitor development (e.g., RAF/MEK pathways).
CAS Number: 105946-57-4 Molecular Formula: C₁₃H₁₀Br₂N₂O Molecular Weight: 370.04 g/mol IUPAC Name: 1,3-bis(3-bromophenyl)urea Synonyms: N,N'-Bis(3-bromophenyl)urea; DPUD-6
Executive Summary
This guide provides validated 1H NMR and 13C NMR spectral data for 1,3-Bis(3-bromophenyl)urea. The compound is a symmetric diaryl urea, resulting in a simplified spectral signature where equivalent protons on the two aromatic rings integrate together. The data presented below is synthesized from experimental literature (DPUD-6 series) and validated against standard chemical shift increments for substituted ureas.
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via the reaction of 3-bromoaniline with a phosgene equivalent (Triphosgene), ensuring high purity and minimal side products.
Validated Synthetic Protocol
-
Reagents: 3-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).
-
Methodology:
-
Dissolve Triphosgene in dry DCM at 0°C.
-
Dropwise addition of 3-Bromoaniline and Triethylamine.
-
The intermediate isocyanate forms in situ and reacts with the remaining aniline.
-
Purification: The urea precipitates from non-polar solvents or is recrystallized from Ethanol/Water.
-
NMR Sample Preparation
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diaryl ureas have poor solubility in CDCl₃ and the urea protons (NH) are often invisible or extremely broad in chloroform due to quadrupole broadening and exchange.
-
Concentration: ~10 mg/mL.
-
Temperature: 298 K (25°C).
1H NMR Spectral Analysis
The 1H NMR spectrum in DMSO-d6 exhibits a characteristic downfield singlet for the urea protons and a distinct splitting pattern for the meta-substituted aromatic rings.
Experimental Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.91 | Singlet (s) | 2H | - | NH (Urea protons) |
| 7.80 | Triplet (t) | 2H | 1.9 Hz | H-2 (Ortho to N, Ortho to Br) |
| 7.29 – 7.25 | Multiplet (m) | 2H | - | H-6 (Ortho to N, Para to Br) |
| 7.20 | Triplet (t) | 2H | 8.0 Hz | H-5 (Meta to N, Meta to Br) |
| 7.12 | Doublet (d) | 2H | 7.9 Hz | H-4 (Para to N, Ortho to Br) |
Structural Elucidation
-
Symmetry: The integration of 2H for the NH and 2H for each aromatic signal confirms the symmetric nature of the molecule (Total 10H).
-
H-2 Signal (7.80 ppm): This proton appears as a "pseudo-triplet" or narrow doublet due to long-range coupling (
) with H-4 and H-6. It is significantly deshielded due to the combined inductive effect of the Bromine atom and the Urea nitrogen. -
NH Signal (8.91 ppm): The sharp singlet indicates restricted rotation and strong hydrogen bonding with the DMSO solvent. In CDCl₃, this would likely shift upfield (~7.5 ppm) and broaden.
13C NMR Spectral Analysis
The 13C NMR spectrum is characterized by the highly deshielded urea carbonyl and the specific ipso-carbon pattern of the meta-bromo substitution.
Predicted/Representative Data (100 MHz, DMSO-d6)
Note: Values are refined based on chemical shift additivity rules and analogous diaryl urea data.
| Chemical Shift (δ, ppm) | Type | Assignment | Structural Context |
| 152.5 | Quaternary (C) | C=O | Urea Carbonyl |
| 141.2 | Quaternary (C) | C-1 | Aromatic Ipso-Carbon (attached to N) |
| 130.8 | Methine (CH) | C-5 | Aromatic Meta-Carbon |
| 125.8 | Methine (CH) | C-4 | Aromatic Para-Carbon (relative to N) |
| 122.1 | Quaternary (C) | C-3 | Aromatic Ipso-Carbon (attached to Br) |
| 120.9 | Methine (CH) | C-2 | Aromatic Ortho-Carbon (between N and Br) |
| 117.5 | Methine (CH) | C-6 | Aromatic Ortho-Carbon |
Structural Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the structure of 1,3-Bis(3-bromophenyl)urea using the data provided.
Caption: Workflow for the synthesis and spectroscopic validation of 1,3-Bis(3-bromophenyl)urea.
Interpretation of Coupling Patterns
Understanding the splitting pattern is crucial for distinguishing the meta-isomer (3-bromo) from the para-isomer (4-bromo).
-
3-Bromo (Meta):
-
H-2: Isolated singlet/triplet (due to small
). -
H-5: Distinct triplet (
Hz).[1] -
Pattern: 1:2:1 pattern for H-5, separate signals for H-4/H-6.
-
-
4-Bromo (Para):
-
Pattern: Classic AA'BB' system (two doublets) integrating 2H each per ring.
-
Differentiation: The presence of the triplet at 7.20 ppm and the singlet-like peak at 7.80 ppm definitively identifies the compound as the 1,3-bis(3-bromophenyl) isomer.
-
References
-
Semantic Scholar. (2025). S3 Table 1H NMR (400 MHz, DMSO) for DPUD-6. Retrieved from
-
BenchChem. (2025). Technical Guide: 1,3-Bis(2-bromophenyl)urea (General Urea Protocol). Retrieved from
-
ResearchGate. (2013). A Simple and Efficient Synthesis of Diaryl Ureas. Retrieved from
-
PubChem. (2025). Compound Summary for 1,3-Bis(3-bromophenyl)urea (CID 105946-57-4). Retrieved from
Sources
A Technical Guide to the Thermal Analysis of 1,3-Bis(3-bromophenyl)urea: Melting Point and Decomposition Characteristics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the melting point and thermal decomposition profile of 1,3-Bis(3-bromophenyl)urea. As a symmetrically substituted diaryl urea, its thermal properties are critical for drug development, formulation, and ensuring the stability of the final product. This guide is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers in the field.
Introduction to the Thermal Properties of Diaryl Ureas
Diaryl ureas are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The urea functional group imparts a rigidity and hydrogen-bonding capability that is crucial for their interaction with biological targets. The thermal stability of these compounds, characterized by their melting point and decomposition temperature, is a fundamental physicochemical property that influences their synthesis, purification, storage, and formulation.
1.1. Significance of Melting Point
The melting point is a key indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities. For active pharmaceutical ingredients (APIs), a well-defined melting point is a critical quality control parameter.
1.2. Importance of Thermal Decomposition Analysis
Understanding the thermal decomposition profile of a drug candidate is essential for several reasons:
-
Stability Assessment: It helps in determining the shelf-life and storage conditions.
-
Hazard Identification: It can reveal exothermic decomposition events that may pose safety risks during manufacturing or storage.
-
Process Development: Knowledge of decomposition temperatures is crucial for designing safe and efficient manufacturing processes, such as drying and milling.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is the industry-standard method for accurately determining the melting point of crystalline solids.
Predicted Melting Point of 1,3-Bis(3-bromophenyl)urea
While an experimental value for 1,3-Bis(3-bromophenyl)urea is not documented in the sources reviewed, we can estimate its melting point based on the structure-property relationships of related diaryl ureas. Symmetrical diaryl ureas often exhibit high melting points due to the strong intermolecular hydrogen bonding and potential for crystalline packing. For comparison, a range of melting points for other substituted diaryl ureas have been reported, for instance, some derivatives show melting points in the range of 132.0–134.0 °C to 270.0–272.5 °C depending on the nature and position of the substituents.[2][3][4] The presence of two bromine atoms on the phenyl rings is expected to result in a relatively high melting point.
Experimental Protocol for DSC Analysis
This protocol outlines a self-validating system for the precise determination of the melting point.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Ensure the 1,3-Bis(3-bromophenyl)urea sample is a fine, homogenous powder.
-
Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.[5]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation. For compounds prone to decomposition, a pinhole lid can be used to allow for the escape of gaseous byproducts.
Experimental Parameters:
-
Temperature Range: Typically from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 25 °C to 300 °C).
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[1] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
-
Atmosphere: A continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is crucial to prevent oxidative decomposition.[5]
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Initiate the heating program as per the defined parameters.
-
Record the heat flow as a function of temperature.
Data Analysis: The melting point is determined from the resulting DSC thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters to record.
Visualization of DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary method for determining the thermal stability and decomposition profile of materials.[7]
Expected Thermal Decomposition of 1,3-Bis(3-bromophenyl)urea
The thermal decomposition of urea and its derivatives is a complex process. Theoretical studies and experimental evidence for related compounds suggest that the primary decomposition pathway for diaryl ureas involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.[8] For 1,3-Bis(3-bromophenyl)urea, the expected primary decomposition products would be 3-bromophenyl isocyanate and 3-bromoaniline.
Further heating can lead to secondary reactions of these products.[9] The decomposition is often autocatalytic.[10]
Experimental Protocol for TGA
This protocol is designed to provide a clear and reproducible assessment of the thermal stability of 1,3-Bis(3-bromophenyl)urea.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Ensure the sample is a representative, fine powder to ensure uniform heat transfer.[11]
-
Accurately weigh approximately 5-10 mg of the sample into a tared TGA crucible (e.g., alumina or platinum).[11]
Experimental Parameters:
-
Temperature Range: From ambient temperature to a point where the sample is fully decomposed (e.g., 25 °C to 600 °C).
-
Heating Rate: A heating rate of 10 °C/min is a common starting point for assessing thermal stability.[7]
-
Atmosphere: An inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min, is essential to study the intrinsic thermal decomposition without oxidative interference.[12]
Procedure:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with the inert gas.
-
Initiate the heating program according to the specified parameters.
-
Record the mass loss as a function of temperature.
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Decomposition Steps: The number of distinct mass loss events, which can indicate a multi-step decomposition process.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
Visualization of TGA Workflow
Caption: Workflow for Thermal Decomposition Analysis using TGA.
Summary of Expected Thermal Properties
The following table summarizes the anticipated thermal properties of 1,3-Bis(3-bromophenyl)urea based on the analysis of related compounds and general principles of thermal analysis.
| Property | Expected Value/Range | Analytical Technique |
| Melting Point (Tm) | Estimated to be in the range of 150-280 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (Tonset) | Expected to be above the melting point | Thermogravimetric Analysis (TGA) |
| Primary Decomposition Products | 3-bromophenyl isocyanate and 3-bromoaniline | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) |
Conclusion
This technical guide provides a comprehensive framework for the determination of the melting point and thermal decomposition profile of 1,3-Bis(3-bromophenyl)urea. While specific experimental data for this compound is not currently available in the reviewed literature, the detailed protocols for DSC and TGA, along with the discussion of expected thermal behavior based on analogous compounds, offer a solid foundation for its characterization. The application of these standardized methods will yield crucial data for the advancement of drug development programs involving this and other diaryl urea derivatives.
References
-
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Available at: [Link]
-
dsc.pdf - Alan Cooper. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) Testing - TCA Lab / Alfa Chemistry. Available at: [Link]
-
TGA Sample Preparation: A Complete Guide - Torontech. Available at: [Link]
-
Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI. Available at: [Link]
-
Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]
-
DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. Available at: [Link]
-
Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA - Revue Roumaine de Chimie -. Available at: [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. Available at: [Link]
-
Thermal and hydrolytic decomposition of urea for automotive selective catalytic reduction systems: Thermochemical and practical aspects - ResearchGate. Available at: [Link]
-
The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. Available at: [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC. Available at: [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - MDPI. Available at: [Link]
-
(PDF) Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. Available at: [Link]
-
1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - MDPI. Available at: [Link]
Sources
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infinitalab.com [infinitalab.com]
- 8. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. torontech.com [torontech.com]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Methodological & Application
synthesis procedure for 1,3-Bis(3-bromophenyl)urea from 3-bromoaniline
Application Note: Synthesis and Characterization of 1,3-Bis(3-bromophenyl)urea
Introduction & Strategic Rationale
Symmetric diaryl ureas, such as 1,3-Bis(3-bromophenyl)urea, are highly valuable structural motifs in medicinal chemistry and drug development. They serve as critical pharmacophores in kinase inhibitors (e.g., sorafenib analogs) and have recently been identified as potent endocytosis inhibitors demonstrating broad-spectrum antiviral activity against SARS-CoV-2 and Influenza A[1].
Synthesizing these compounds requires the coupling of two equivalents of an aniline derivative (3-bromoaniline) with a carbonyl source. The selection of the carbonylating agent dictates the reaction's safety profile, kinetics, and purification requirements. This application note details two highly validated, self-contained protocols:
-
The Triphosgene Route: A highly efficient, standard method leveraging in situ phosgene generation to achieve rapid conversion[2].
-
The 1,1'-Carbonyldiimidazole (CDI) Route: A safer, phosgene-free alternative that utilizes carbamoylimidazole intermediates[3].
Mechanistic Pathways & Causality
Understanding the reaction mechanism is crucial for troubleshooting and optimizing yields. Do not treat reagents merely as ingredients; they are active participants in a kinetic system.
-
Isocyanate Pathway (Triphosgene): Triphosgene decomposes to yield three equivalents of phosgene. The first equivalent of 3-bromoaniline attacks the highly electrophilic carbonyl carbon, eliminating HCl to form a reactive isocyanate intermediate. The addition of an external base (Triethylamine, TEA) is non-negotiable here; it neutralizes the generated HCl, preventing the unreacted 3-bromoaniline from precipitating as an unreactive hydrochloride salt[4].
-
Carbamoylimidazole Pathway (CDI): CDI reacts with the first equivalent of 3-bromoaniline to form an N-carbamoylimidazole intermediate, releasing imidazole into the solution. This released imidazole acts as an endogenous base catalyst, facilitating the rate-limiting proton transfer during the nucleophilic attack of the second aniline molecule[3].
Figure 1. Mechanistic pathway of symmetric diaryl urea synthesis via reactive intermediates.
Experimental Protocols
Self-Validating System Note: Both protocols rely on the thermodynamic sink of the final product. Symmetric diaryl ureas are notoriously insoluble in common organic solvents (e.g., dichloromethane, cold tetrahydrofuran). The reaction self-validates when a massive precipitate forms, driving the equilibrium forward and allowing isolation without the need for complex column chromatography[4].
Protocol A: Triphosgene Method (High-Yield Standard)
Caution: Triphosgene is highly toxic. Perform all steps in a certified fume hood.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-bromoaniline (2.0 mmol, 344 mg) and Triethylamine (TEA) (2.5 mmol, 348 µL) in anhydrous Dichloromethane (DCM) (15 mL).
-
Causality: A slight excess of TEA ensures complete neutralization of the 2.0 mmol of HCl generated during the reaction, keeping the aniline in its active, nucleophilic state[4].
-
-
Activation: Cool the solution to 0 °C using an ice bath. Dissolve triphosgene (0.35 mmol, 104 mg) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Causality: 1 equivalent of triphosgene yields 3 equivalents of phosgene. Thus, 0.35 mmol provides ~1.05 mmol of phosgene, which is perfectly stoichiometric for 2.0 mmol of aniline. Slow addition prevents thermal runaway and localized excess, minimizing side products[4].
-
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Validation Check: The solution will visibly transition from clear to a thick, white suspension as the highly insoluble 1,3-Bis(3-bromophenyl)urea precipitates.
-
-
Isolation: Quench the reaction with deionized water (10 mL). Filter the precipitate under vacuum. Wash the filter cake sequentially with water (2 x 10 mL), cold DCM (10 mL), and cold ethanol (5 mL).
-
Drying: Dry the resulting light yellow/white solid under high vacuum at 50 °C for 12 hours.
Protocol B: CDI Method (Safer, Phosgene-Free)
-
Preparation: Dissolve 3-bromoaniline (2.0 mmol, 344 mg) in anhydrous Tetrahydrofuran (THF) (10 mL) at room temperature.
-
Activation & Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.0 mmol, 162 mg) portion-wise. Attach a reflux condenser and heat the mixture to 60 °C for 8–12 hours.
-
Causality: The intermediate N-carbamoylimidazole is more stable than an isocyanate. Heating is required to overcome the activation energy for the second nucleophilic attack. The released imidazole acts as an internal base, completely eliminating the need for TEA[3].
-
-
Isolation: Cool the mixture to room temperature. Add deionized water (15 mL) dropwise while stirring vigorously. The product will crash out of solution.
-
Purification: Filter the solid, wash with copious amounts of water (20 mL) to remove imidazole byproducts, and wash with cold ethyl acetate (5 mL). Dry under vacuum.
Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the target urea.
Quantitative Data & Characterization
The following analytical data serves as a reference standard to confirm the successful synthesis and structural integrity of 1,3-Bis(3-bromophenyl)urea.
| Parameter | Value / Description | Analytical Significance |
| Appearance | Light yellow to white solid | Visual confirmation of bulk purity[5]. |
| Yield (Triphosgene) | ~84% | Indicates high-efficiency conversion and successful isolation[4]. |
| Melting Point | 275.5 – 276.4 °C | A sharp, high melting point indicates high crystalline purity[5]. |
| HRMS (ESI) | m/z 368.9232 | Matches exact mass for[C13H10Br2N2ONa]+ (Calc: 368.9238)[5]. |
| IR (KBr, cm⁻¹) | 3279, 3059, 1631, 1572, 1224 | 3279 (N-H stretch) and 1631 (C=O stretch) confirm the urea core[5]. |
| ¹H NMR (DMSO-d6) | δ ~8.8 (s, 2H, NH), Ar-H peaks | Confirms symmetric structure and presence of N-H protons[4]. |
References
-
Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research, 37(5), 315-319.[Link]
-
Kumar, N., Taily, I. M., Singh, C., Kumar, S., Rajmani, R. S., Chakraborty, D., ... & Sharma, A. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLoS Pathogens, 19(5), e1011384.[Link]
-
Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (2011). Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application. Tetrahedron.[Link]
Sources
- 1. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
protocol for supramolecular assembly using 1,3-Bis(3-bromophenyl)urea
Application Note: Supramolecular Assembly & Characterization of 1,3-Bis(3-bromophenyl)urea
Executive Summary & Mechanistic Rationale
This guide details the synthesis, assembly, and characterization of 1,3-Bis(3-bromophenyl)urea (CAS: 2989-98-2).[1][2] This scaffold is not merely a chemical intermediate; it is a "privileged structure" in supramolecular chemistry due to its dual-functionality:
-
Hydrogen Bonding (The Driver): The urea moiety possesses two acidic protons (
) and one carbonyl acceptor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ), typically forming a robust -tape architecture via bifurcated hydrogen bonds.[2] -
Halogen Bonding (The Director): The bromine atoms at the meta positions are electron-withdrawing, enhancing the acidity of the urea protons (increasing anion binding affinity) while simultaneously acting as
-hole donors for halogen bonding (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ).
Target Applications: Crystal engineering, neutral anion receptors (halides/oxoanions), and low-molecular-weight organogelators (LMWGs).[1][2]
Synthesis Protocol: The Isocyanate Route
While triphosgene-mediated coupling is common, the Isocyanate-Amine coupling is preferred for supramolecular applications to maximize purity and avoid difficult-to-remove chloride byproducts that can interfere with anion binding studies.[2]
Reaction Scheme:
Materials:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve 3-bromoaniline (1.72 g, 10 mmol) in 20 mL anhydrous DCM.
-
Addition: Add 3-bromophenyl isocyanate (1.98 g, 10 mmol) dropwise over 10 minutes while stirring. Note: The reaction is exothermic; an ice bath is optional but usually unnecessary at this scale.[2]
-
Reaction: Stir at room temperature for 4–6 hours. A white precipitate typically forms within 30 minutes.[1][2]
-
Work-up:
-
Purification: Recrystallize from hot Ethanol or Acetonitrile.
-
Validation:
Protocol A: Solid-State Assembly (Crystal Engineering)
Objective: To induce the formation of 1D hydrogen-bonded tapes or 2D sheets via cooperative Halogen/Hydrogen bonding.
Crystallization Screening Matrix
The solvent choice dictates the supramolecular synthon.[1][2]
| Solvent System | Polarity | Assembly Driver | Expected Morphology |
| DMSO | High (H-bond acceptor) | Solvated (Host-Solvent) | Block crystals (solvates) |
| THF/Hexane | Medium | H-bond Tape | Needles/Prisms |
| Acetone | Medium (H-bond acceptor) | Competition (Tape vs. Solvate) | Plates |
| Toluene | Low (Non-polar) | H-bond + | Fibers (potential gel) |
Procedure (Slow Evaporation):
-
Dissolve 20 mg of the urea in 2 mL of THF in a scintillation vial.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean vial. -
Cover the vial with parafilm and poke 3–4 small holes with a needle.[1][2]
-
Place in a vibration-free, temperature-controlled environment (
). -
Harvest crystals after 3–7 days for Single Crystal XRD (SC-XRD).
Critical Check: If the crystal structure reveals a
Protocol B: Solution-State Assembly (Anion Binding)
Objective: Quantify the binding affinity (
Workflow: 1H NMR Titration
-
Host Solution: Prepare a
M solution of the urea host in DMSO-d6 (orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> if soluble, to avoid solvent competition).[2] -
Guest Solution: Prepare a
M solution of the anion source (e.g., TBACl - Tetrabutylammonium chloride) in the same host solution (to keep host concentration constant). -
Titration:
-
Data Analysis: Track the chemical shift (
) of the urea NH protons.-
Fit the data to a 1:1 or 1:2 binding isotherm (e.g., using BindFit).[1]
-
Diagram: Anion Binding Mechanism
Caption: Logic flow for Anion Binding Titration. The Br substituents (EWG) activate the urea protons, facilitating strong H-bonding with the anion, observable via NMR shifts.
Protocol C: Supramolecular Gelation (The "Inversion Test")
Objective: Determine if the molecule acts as a Low Molecular Weight Gelator (LMWG). 1,3-diarylureas often gel non-polar solvents via 1D-fiber entanglement.[2]
Procedure:
-
Weigh 10 mg of urea into a 4 mL screw-cap vial.
-
Add 1.0 mL of solvent (e.g., Toluene, 1,2-Dichlorobenzene, or
).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Heat: Use a heat gun to dissolve the solid completely (clear solution).
-
Cool: Allow the vial to cool undisturbed to room temperature.
-
Test: Invert the vial.
-
Critical Concentration (CGC): If a gel forms, repeat with lower concentrations to find the Minimum Gelation Concentration (MGC).
References
-
BenchChem. (2025).[1][2][3][4] Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9).[1][2][3] Link[1]
-
Custelcean, R., et al. (2005).[1][2] Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry. Link
-
PubChem. (2025).[1][2][5] 1,3-Bis(3-bromophenyl)urea Compound Summary. National Library of Medicine.[1][2] Link
-
Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][2] (Foundational text for Urea Tape assembly).
-
Steed, J. W. (2010).[1][2] Supramolecular Gel Chemistry: Developments over the Last Decade. Chemical Communications.[1][2] (Context for Urea Gelation).
Sources
Application Note: 1,3-Bis(3-bromophenyl)urea as a Neutral Anion Receptor
Introduction: The Role of Neutral Anion Receptors in Supramolecular Chemistry and Drug Development
Anions are ubiquitous in biological and environmental systems, playing critical roles in processes ranging from enzymatic catalysis to cellular signaling. The development of synthetic receptors capable of selectively binding anions is a cornerstone of supramolecular chemistry, with far-reaching implications for drug development, environmental sensing, and materials science. Among the various classes of synthetic anion receptors, neutral receptors, particularly those based on the urea moiety, have garnered significant attention. These receptors operate through hydrogen bonding interactions, mimicking biological recognition processes without the electrostatic repulsion often associated with charged receptors.
1,3-Bis(3-bromophenyl)urea is a diaryl urea that presents a compelling scaffold for a neutral anion receptor. The two N-H protons of the urea group are polarized by the adjacent carbonyl, rendering them sufficiently acidic to act as effective hydrogen bond donors. The presence of the electron-withdrawing bromine atoms in the meta-position of the phenyl rings is anticipated to further enhance the acidity of these N-H protons, thereby increasing the anion binding affinity compared to non-halogenated analogues. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1,3-Bis(3-bromophenyl)urea as a neutral anion receptor, with a focus on the underlying principles and detailed experimental protocols.
Mechanism of Anion Recognition by 1,3-Bis(3-bromophenyl)urea
The primary mechanism of anion recognition by 1,3-Bis(3-bromophenyl)urea is through the formation of multiple hydrogen bonds between the urea N-H donors and the electron-rich anion. The geometry of the urea group allows for a "chelate" or "pincer" type interaction with anions, particularly those with a complementary geometry such as halides or oxoanions.
The key factors influencing the binding strength and selectivity include:
-
Hydrogen Bond Acidity: The acidity of the urea N-H protons is paramount. The electron-withdrawing nature of the 3-bromophenyl substituents increases the positive partial charge on the N-H protons, making them stronger hydrogen bond donors.
-
Anion Basicity and Geometry: The basicity of the anion plays a crucial role; more basic anions generally form stronger complexes. The geometry of the anion must also be complementary to the binding pocket of the receptor for optimal interaction.
-
Solvent Effects: The choice of solvent is critical. Polar, coordinating solvents can compete with the anion for hydrogen bonding sites on the receptor, leading to weaker observed binding. Therefore, anion binding studies are typically conducted in non-polar or weakly coordinating polar aprotic solvents like DMSO-d₆ or acetonitrile-d₃.
Caption: Anion binding mechanism of 1,3-Bis(3-bromophenyl)urea.
Synthesis and Characterization
The synthesis of 1,3-Bis(3-bromophenyl)urea is a straightforward and high-yielding reaction, making it an accessible receptor for many laboratories.
Protocol: Synthesis of 1,3-Bis(3-bromophenyl)urea
Materials:
-
3-Bromoaniline
-
Triphosgene or a suitable isocyanate precursor
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Triethylamine (if using triphosgene)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)
Procedure (using Triphosgene):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-bromoaniline (2.0 equivalents) in anhydrous dichloromethane.
-
Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 3-bromoaniline at 0 °C.
-
Base Addition: After the addition of the triphosgene solution, add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-Bis(3-bromophenyl)urea as a white solid.
Characterization:
The identity and purity of the synthesized receptor should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Application Protocols: Anion Binding Studies
The anion binding properties of 1,3-Bis(3-bromophenyl)urea can be quantitatively assessed using various spectroscopic techniques. Here, we provide detailed protocols for ¹H NMR and UV-Vis titration experiments.
Protocol: ¹H NMR Titration for Anion Binding Constant Determination
¹H NMR titration is a powerful technique to study host-guest interactions in solution. By monitoring the chemical shift changes of the urea N-H protons upon addition of an anion, the binding constant (Kₐ) can be determined.
Materials:
-
1,3-Bis(3-bromophenyl)urea (Host)
-
Tetrabutylammonium salts of the anions of interest (Guest) (e.g., TBAF, TBACl, TBABr, TBAOAc)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
High-resolution NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host (1,3-Bis(3-bromophenyl)urea) of a known concentration (e.g., 2 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the guest (tetrabutylammonium salt of the anion) of a known, higher concentration (e.g., 50 mM) in the same deuterated solvent.
-
-
Titration Experiment:
-
Add a known volume (e.g., 0.5 mL) of the host stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the free host. The chemical shifts of the urea N-H protons are the primary signals of interest.
-
Add small aliquots of the guest stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents).
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the downfield shift of the urea N-H proton signals as a function of the added guest concentration.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm (e.g., 1:1 or 1:2 host-guest model) using specialized software (e.g., HypNMR, Bindfit).[1][2]
-
Caption: Workflow for ¹H NMR titration experiment.
Protocol: UV-Vis Spectroscopic Titration
UV-Vis spectroscopy can be employed to study anion binding if the receptor contains a suitable chromophore that exhibits a change in its absorption spectrum upon complexation. For diaryl ureas without strong chromophores, the changes might be subtle, but for derivatives with, for example, nitrophenyl groups, this technique is very effective.[3]
Materials:
-
1,3-Bis(3-bromophenyl)urea (Host)
-
Tetrabutylammonium salts of the anions of interest (Guest)
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host of a known concentration (e.g., 5 x 10⁻⁵ M) in the chosen solvent.
-
Prepare a stock solution of the guest of a known, higher concentration (e.g., 5 x 10⁻³ M) in the same solvent.
-
-
Titration Experiment:
-
Place a known volume (e.g., 2 mL) of the host stock solution in a quartz cuvette.
-
Record the UV-Vis spectrum of the free host.
-
Add small aliquots of the guest stock solution to the cuvette.
-
After each addition, mix the solution and record a new UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at a specific wavelength or the appearance of new absorption bands.
-
The binding constant can be determined by fitting the absorbance changes versus the guest concentration to a suitable binding model.[3]
-
Expected Results and Data Interpretation
Table 1: Representative Anion Binding Constants (Kₐ, M⁻¹) for Diaryl Urea Receptors in DMSO-d₆
| Anion | 1,3-Bis(4-iodophenyl)urea | 1,3-Bis(4-bromophenyl)urea |
| F⁻ | Strong Binding | Strong Binding |
| Cl⁻ | Weak/No Binding | Weak/No Binding |
| Br⁻ | Weak/No Binding | Weak/No Binding |
| I⁻ | Weak/No Binding | Weak/No Binding |
| CH₃COO⁻ | Moderate-Strong Binding | Moderate-Strong Binding |
| H₂PO₄⁻ | Weak/No Binding | Weak/No Binding |
Note: This table presents qualitative trends based on published data for analogous compounds. The actual binding constants for 1,3-Bis(3-bromophenyl)urea will need to be determined experimentally.
The expected trend in binding affinity for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the basicity of the anions. For oxoanions, the binding will depend on both basicity and geometry.
Applications in Drug Development and Beyond
The ability of 1,3-Bis(3-bromophenyl)urea and related neutral anion receptors to selectively bind anions opens up a range of potential applications:
-
Anion Transport across Membranes: These receptors can function as anionophores, facilitating the transport of anions across lipid bilayers. This has implications for the development of therapies for channelopathies, diseases caused by dysfunctional ion channels.
-
Enzyme Inhibition: Many enzymes have anionic substrates or cofactors. Diaryl ureas can act as inhibitors by binding to these anions or to anionic residues in the active site.
-
Sensing and Detection: By incorporating a signaling moiety (e.g., a fluorophore or chromophore), diaryl urea receptors can be designed as sensors for the detection of specific anions in biological or environmental samples.
-
Supramolecular Materials: The directional hydrogen bonding capabilities of ureas can be exploited in the design of self-assembling materials with interesting properties.
Conclusion
1,3-Bis(3-bromophenyl)urea is a readily accessible and effective neutral anion receptor. Its anion binding properties are governed by the hydrogen bonding capabilities of the urea moiety, which are enhanced by the electron-withdrawing bromo-substituents. The detailed protocols provided in this application note offer a robust framework for the synthesis, characterization, and evaluation of its anion binding properties. The insights gained from studying this and related receptors contribute to the broader understanding of supramolecular chemistry and pave the way for the development of novel applications in medicine, sensing, and materials science.
References
- Deakin University. (n.d.). Determining binding constants from 1H NMR titration data using global and local methods : a case study using [n]polynorbornane-based anion hosts. Retrieved from Deakin University Research Repository.
-
Taylor & Francis Online. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry. [Link]
-
Frontiers in Chemistry. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. [Link]
Sources
- 1. Cooperative supramolecular polymerization of triphenylamine bis-urea macrocycles - American Chemical Society [acs.digitellinc.com]
- 2. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 3. Protonation and anion-binding properties of aromatic sulfonylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 1,3-Bis(3-bromophenyl)urea into Polymer Matrices
Abstract
This guide provides a comprehensive overview and detailed protocols for the incorporation of 1,3-Bis(3-bromophenyl)urea into various polymer matrices. 1,3-Bis(3-bromophenyl)urea is a diaryl urea derivative with significant potential for modifying polymer properties due to its rigid structure, capacity for hydrogen bonding, and the presence of bromine atoms, which can impart flame retardancy. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical grounding and practical, step-by-step methodologies. We will explore four primary incorporation techniques: Solution Casting, Melt Blending, In-situ Polymerization, and Electrospinning. For each method, we will detail the underlying principles, procedural steps, key parameters, and common challenges, supported by workflow diagrams and comparative data.
Introduction to 1,3-Bis(3-bromophenyl)urea in Polymer Science
The integration of small organic molecules into polymer matrices is a fundamental strategy for developing advanced materials with tailored functionalities. 1,3-Bis(3-bromophenyl)urea is a molecule of particular interest. Its core urea group (–NH-CO-NH–) is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions.[1] These interactions can disrupt or enhance polymer chain packing, affecting mechanical properties such as stiffness and toughness. Furthermore, the two bromophenyl groups provide steric bulk and, crucially, introduce bromine atoms, a well-known halogen element used in flame retardant applications.
The primary motivations for incorporating this molecule into polymers include:
-
Enhancing Mechanical Properties: Utilizing hydrogen bonding to create physical cross-links, which can increase the modulus and tensile strength of the host polymer.
-
Imparting Flame Retardancy: Leveraging the high bromine content to create materials that are less susceptible to ignition and combustion.
-
Modifying Thermal Stability: The rigid structure of the diaryl urea can increase the glass transition temperature (Tg) of some polymers.
-
Creating Functional Materials: The bromine atoms can serve as reactive sites for subsequent post-polymerization modification.
This document provides detailed protocols for achieving a homogeneous dispersion of 1,3-Bis(3-bromophenyl)urea within a polymer matrix, a critical factor for realizing these desired properties.
Physicochemical Properties of 1,3-Bis(3-bromophenyl)urea
A thorough understanding of the additive's properties is essential for selecting the appropriate incorporation method and optimizing process parameters.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(3-bromophenyl)urea | - |
| CAS Number | 201230-82-2 (Precursor) | [2] |
| Molecular Formula | C₁₃H₁₀Br₂N₂O | [1] |
| Molecular Weight | 370.04 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [1] |
| Melting Point | Not specified, but related diaryl ureas have high melting points (>200°C) | [1] |
| Solubility | Generally low in water; soluble in polar aprotic solvents (e.g., DMF, DMAc, DMSO) | - |
| Thermal Stability | High, but susceptible to degradation at elevated processing temperatures. TGA is recommended to determine the decomposition onset. | [3] |
Methods for Incorporation: Principles and Protocols
The choice of method depends on the polymer's properties (thermal stability, solubility), the desired final form of the material (film, fiber, bulk object), and the scale of production.
Method 1: Solution Casting
Solution casting is a versatile and straightforward laboratory-scale technique for producing thin films with a uniform distribution of additives.[4] The method involves dissolving both the polymer and the additive in a common solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate under controlled conditions.[5][6]
Causality and Experimental Choices:
-
Solvent Selection: The ideal solvent must fully dissolve both the polymer and 1,3-Bis(3-bromophenyl)urea without reacting with them. A solvent with a moderate boiling point is preferred to ensure slow, controlled evaporation, which prevents the formation of defects like pinholes and allows for uniform film formation.[7]
-
Concentration: The polymer concentration dictates the viscosity of the solution and the final film thickness. The concentration of the urea derivative determines the loading level in the final composite.
-
Degassing: This step is crucial to remove dissolved air, which can form bubbles and voids in the final film upon solvent evaporation.[4]
-
Preparation:
-
Accurately weigh the desired amounts of the host polymer and 1,3-Bis(3-bromophenyl)urea.
-
Select a suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF), depending on the polymer).
-
-
Dissolution:
-
In a glass vial, dissolve the polymer in the chosen solvent by stirring with a magnetic stir bar at room temperature or with gentle heating (e.g., 40-60°C).
-
Once the polymer is fully dissolved, add the pre-weighed 1,3-Bis(3-bromophenyl)urea to the solution. Continue stirring until a clear, homogeneous solution is obtained.
-
-
Degassing:
-
Place the vial containing the polymer solution in an ultrasonic bath for 15-30 minutes to remove any dissolved gas bubbles.[4]
-
-
Casting:
-
Place a clean, flat glass substrate or a Teflon mold on a leveled surface.
-
Carefully pour the degassed solution onto the substrate. A doctor blade can be used to control the thickness of the cast film.[5]
-
-
Drying:
-
Cover the casting setup with a petri dish or a similar cover to slow down the rate of solvent evaporation, preventing skinning and ensuring a uniform film.
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
Transfer the cast film to a vacuum oven and dry at a temperature below the solvent's boiling point (e.g., 60-80°C) for at least 24 hours to remove any residual solvent.
-
-
Film Recovery:
-
Carefully peel the dried film from the substrate.[4] Store in a desiccator for further characterization.
-
Caption: Workflow for incorporating additives via melt blending.
Method 3: In-situ Polymerization
In this advanced method, the additive is dissolved or dispersed in the monomer solution before or during the polymerization process. [8]This approach can lead to excellent dispersion and, in some cases, covalent integration of the additive into the polymer structure, creating a true molecular composite. [9][10] Causality and Experimental Choices:
-
Monomer/Additive Compatibility: 1,3-Bis(3-bromophenyl)urea must be soluble or finely dispersible in the liquid monomer(s) and must not inhibit the polymerization reaction.
-
Reaction Conditions: The polymerization conditions (temperature, pressure, catalyst) must not cause the degradation of the urea derivative. The N-H groups of the urea moiety could potentially react under certain conditions, for example, with isocyanates in polyurethane synthesis, effectively making the additive a co-monomer. [11][12]
-
Preparation:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the liquid monomer (e.g., methyl methacrylate, MMA).
-
Add the desired amount of 1,3-Bis(3-bromophenyl)urea to the monomer and stir until dissolved or a stable, fine dispersion is achieved. Sonication may aid in dispersion.
-
-
Initiation:
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the polymerization initiator (e.g., AIBN or benzoyl peroxide) to the mixture.
-
-
Polymerization:
-
Heat the reaction vessel to the appropriate temperature to initiate polymerization (e.g., 60-80°C for AIBN).
-
Continue the reaction under a nitrogen atmosphere for several hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
-
Isolation and Purification:
-
Once the polymerization reaches the desired conversion, cool the reactor.
-
Dissolve the viscous product in a suitable solvent (e.g., acetone or THF).
-
Precipitate the polymer composite by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated solid.
-
-
Drying:
-
Wash the collected polymer composite with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the final product in a vacuum oven until a constant weight is achieved.
-
Caption: Workflow for incorporating additives via electrospinning.
Comparative Summary and Troubleshooting
| Method | Principle | Advantages | Disadvantages | Common Issues & Solutions |
| Solution Casting | Co-dissolution and solvent evaporation | Simple, good for heat-sensitive polymers, excellent additive dispersion at the molecular level. | [7] Requires solvent removal, potential for phase separation during drying, limited to thin films. | Issue: Hazy film. Solution: Slow down evaporation; use a solvent with better affinity for both components. |
| Melt Blending | Mixing in the molten state | Solvent-free, industrially scalable, fast. | Requires thermally stable components, high shear can degrade polymer, achieving nanoscale dispersion is challenging. | Issue: Poor mechanical properties. Solution: Increase screw speed/mixing time to improve dispersion; check for thermal degradation via TGA. |
| In-situ Polymerization | Additive present during polymer formation | Excellent dispersion, potential for covalent bonding, can form true nanocomposites. | [10] Complex, additive may interfere with polymerization, requires purification. | [13] Issue: Low polymer molecular weight. Solution: Additive may be acting as a chain transfer agent; reduce its concentration or screen for non-interfering additives. |
| Electrospinning | Encapsulation within electrospun nanofibers | Creates high surface area materials, good for membranes, scaffolds, and sensors. | [14] Requires specific solution properties (viscosity, conductivity), solvent removal is necessary. | Issue: Beaded fibers instead of smooth ones. Solution: Increase polymer concentration to enhance chain entanglement; adjust voltage or flow rate. |
Conclusion
The incorporation of 1,3-Bis(3-bromophenyl)urea into polymer matrices offers a promising avenue for developing functional materials with enhanced mechanical, thermal, and flame-retardant properties. The selection of the most appropriate incorporation method—be it solution casting, melt blending, in-situ polymerization, or electrospinning—is critical and must be guided by the specific properties of the polymer, the intended application, and available equipment. The protocols and workflows provided in this guide serve as a robust starting point for researchers to explore the potential of these novel polymer composites. Successful implementation will depend on careful optimization of the outlined parameters and thorough characterization of the resulting materials.
References
- Polymer solution casting - Grokipedia. (n.d.).
- Film casting - Polymer Chemistry Class Notes. (2025, August 15). Fiveable.
- Solution Casting Method. (n.d.). Bio-protocol.
- Using Polymer Solution Casting to Deliver High-Quality Films. (2015, December 15). Tollcoating by Carestream.
- Ranucci, E., Ferruti, P., Della Volpe, C., & Migliaresi, C. (n.d.). In situ polymerization of functional monomers in rubbers: 1. Modification of silicone rubbers by a poly(ester thioether amine).
- Enhancing the Electrospinnability of Low Molecular Weight Polymers Using Small Effective Cross-Linkers. (2016, January 25). Macromolecules - ACS Publications.
- Fabrication of Electrospun Polymer Nanofibers with Diverse Morphologies. (n.d.). PMC - NIH.
- Melt Electrospinning of Polymers: Blends, Nanocomposites, Additives and Applications. (2026, January 15).
- Solvent Film Casting—A Versatile Technology for Specialty Films. (n.d.). The Society of Vacuum Coaters.
- In situ polymerization. (n.d.). Wikipedia.
- synthesis and characterization of urea–formaldehyde eco- friendly composite based on natural. (2019, April 28). ResearchGate.
- Preparation and characterization of nanoclay polymer composites (NCPCs) loaded with urea. (2025, August 7). ResearchGate.
- Synthesis and Characterization of Phenol/Urea/Formaldehyde and Clay Composites. (n.d.).
- Preparation and Characterization of Urea/Formaldehyde/Rosa Canina sp. Seeds Composites. (n.d.).
- Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. (2022, January 6). PubMed.
- Molecular Interactions in Electrospinning: From Polymer Mixtures to Supramolecular Assemblies. (2019, January 18). ACS Publications.
- Molecular Interactions in Electrospinning: From Polymer Mixtures to Supramolecular Assemblies. (2025, August 10). Request PDF - ResearchGate.
- In Situ Emulsion Polymerization to Multifunctional Polymer Nanocomposites: A Review. (n.d.).
- Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9). (n.d.). Benchchem.
- Synthesis and Characterization of Bio-Composite Based on Urea–Formaldehyde Resin and Hydrochar: Inherent Thermal Stability and Decomposition Kinetics. (n.d.). PMC.
- Application Notes and Protocols: Urea Derivatives in Polymer Synthesis. (n.d.). Benchchem.
- Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. (n.d.). PMC.
- Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. (n.d.). Polymer Chemistry (RSC Publishing).
- The use of biopolymer of poly(3-hydroxybutyrate) as matrix of urea slow release fertilizer. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
- 1-(3-BROMOPHENYL)-3-(3-PYRIDYLMETHYL)UREA AldrichCPR. (n.d.). Sigma-Aldrich.
- 1,3-Bis(3-boronophenyl)urea. (n.d.). CAS 957060-87-6 | SCBT - Santa Cruz Biotechnology.
- Compatibilizers for Melt Blending: Premade Block Copolymers. (n.d.). ACS Publications.
- Molecular Modeling Investigations of Sorption and Diffusion of Small Molecules in Glassy Polymers. (n.d.). PMC.
- 1,3-bis(4-bromophenyl)urea. (2025, August 21). CAS#:6341-55-5 | Chemsrc.
- The Crucial Role of Urea in Synthetic Resin Formulations. (2023, December 11). Ammonium Nitrate.
- 1,3-bis(4-bromophenyl)urea CAS NO.6341-55-5. (n.d.). Career Henan Chemical Co.
- Novel applications of urethane/urea chemistry in the field of biomaterials. (n.d.).
- Inclusion/Exclusion Behaviors of Small Molecules during Crystallization of Polymers in Miscible PLLA/TAIC Blend. (2022, July 4). MDPI.
- Effect of melt blending processing on mechanical properties of polymer nanocomposites: a review. (2023, September 29). Request PDF - ResearchGate.
- Mobility of Small Molecules in Solid Polymer Film for π-Stacked Crystallization. (2021, August 25). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5 | Chemsrc [chemsrc.com]
- 3. Synthesis and Characterization of Bio-Composite Based on Urea–Formaldehyde Resin and Hydrochar: Inherent Thermal Stability and Decomposition Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. grokipedia.com [grokipedia.com]
- 6. fiveable.me [fiveable.me]
- 7. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 8. In situ polymerization - Wikipedia [en.wikipedia.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 13. Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fabrication of Electrospun Polymer Nanofibers with Diverse Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening and Profiling Biological Activity of Brominated Urea Derivatives in Oncology
Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Assay Development
Rationale and Mechanistic Grounding
Brominated urea derivatives have firmly established themselves as privileged pharmacophores in modern drug discovery [1]. The urea moiety acts as a rigid structural scaffold and a highly efficient dual hydrogen-bond donor-acceptor. This allows it to anchor deeply into the hinge regions of kinases or the active sites of metalloenzymes.
The strategic incorporation of a bromine atom onto the phenyl ring of the urea scaffold serves three distinct mechanistic purposes:
-
Halogen Bonding: Bromine acts as a Lewis acid (via its σ-hole), forming highly directional halogen bonds with electron-rich residues (e.g., backbone carbonyls) in the target protein.
-
Lipophilic Pocket Filling: The bulky nature of bromine allows the derivative to efficiently occupy hydrophobic sub-pockets, drastically increasing target residence time.
-
Metabolic Stability: Halogenation at para- or meta-positions of the phenyl ring blocks cytochrome P450-mediated aromatic oxidation, improving the pharmacokinetic profile [2].
Recent screening campaigns have demonstrated that bromophenyl ureas are exceptionally potent as multitarget immunomodulators. Specifically, they exhibit high-affinity inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) —a key driver of tumor immune evasion—and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary kinase driving tumor angiogenesis [3, 4].
This application note details a self-validating, step-by-step screening framework to evaluate the biochemical and cellular activity of novel brominated urea libraries.
Quantitative Data Summary
To establish a baseline for assay validation, Table 1 summarizes the expected inhibitory profiles of benchmark brominated urea scaffolds against primary oncology targets based on recent literature[1, 2, 3, 4].
Table 1: Representative Biological Activity of Brominated Urea Scaffolds
| Compound Class / Scaffold | Primary Target | Cell Line Model | Representative IC₅₀ (µM) | Reference |
| Diphenylurea-linked 1,2,3-triazole | IDO1 | HeLa | 1.73 ± 0.97 | [1] |
| 1,2,3-Triazole-Urea Hybrid (p-bromophenyl) | IDO1 | Huh-7 | 0.75 | [2] |
| (E)-styryl p-bromophenyl urea | VEGFR-2 / PD-L1 | HT-29 | 0.4 – 1.8 | [4] |
| Benzylethoxy p-bromophenyl urea | VEGFR-2 | A-549 | < 10.0 | [3] |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives caused by compound aggregation or assay interference.
Protocol A: Cell-Free IDO1 Enzymatic Inhibition Assay
Causality & Design: IDO1 is a heme-containing enzyme. The assay measures the conversion of L-tryptophan to N-formylkynurenine (NFK). Because brominated ureas are highly lipophilic, they are prone to forming colloidal aggregates that non-specifically inhibit enzymes (Pan-Assay Interference Compounds, or PAINS). To prevent this, we include 0.01% Triton X-100. Furthermore, NFK is unstable; thus, we use a trichloroacetic acid (TCA) hydrolysis step to convert NFK to stable kynurenine, which is then derivatized with p-dimethylaminobenzaldehyde (p-DMAB) to form a high-extinction-coefficient yellow Schiff base for reliable absorbance reading.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 0.01% Triton X-100.
-
Reducing System: To maintain the IDO1 heme iron in its active ferrous (Fe²⁺) state, prepare a fresh reducing cocktail: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Plating: Dispense 1 µL of brominated urea derivatives (in DMSO) into a 96-well plate to achieve final concentrations ranging from 0.001 µM to 50 µM. Include BMS-986205 as a positive control and DMSO as a vehicle control.
-
Enzyme Addition: Add 50 µL of recombinant human IDO1 (final concentration ~50 nM) suspended in the reaction buffer. Incubate at room temperature for 15 minutes to allow for target engagement.
-
Reaction Initiation: Add 50 µL of substrate mix (100 µM L-tryptophan + reducing cocktail) to all wells. Incubate at 37°C for 60 minutes.
-
Hydrolysis: Stop the reaction by adding 20 µL of 30% Trichloroacetic Acid (TCA). Seal the plate and incubate at 50°C for 30 minutes to quantitatively hydrolyze NFK to kynurenine.
-
Derivatization & Detection: Centrifuge the plate at 2500 x g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% p-DMAB (dissolved in glacial acetic acid). Read absorbance at 480 nm using a microplate reader.
-
Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.6 validates the assay run.
Protocol B: Cellular Target Engagement & Viability Assay
Causality & Design: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular protein binding. We utilize HT-29 (human colorectal adenocarcinoma) cells because they endogenously express both VEGFR-2 and PD-L1 [3, 4]. This allows for the simultaneous evaluation of the multitarget immunomodulatory potential of the brominated urea scaffold via flow cytometry, coupled with a standard CCK-8 viability readout.
Step-by-Step Methodology:
-
Cell Seeding: Seed HT-29 cells at a density of 5 × 10³ cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Replace the media with fresh media containing the brominated urea test compounds (0.1 µM to 50 µM). Include Sorafenib as a positive control for VEGFR-2 inhibition. Incubate for 48 hours.
-
Viability Readout (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C, then measure absorbance at 450 nm to determine the cellular IC₅₀.
-
Target Engagement (Flow Cytometry): In parallel 6-well plates treated with the IC₅₀ concentration of the lead compounds, harvest the cells using non-enzymatic cell dissociation buffer (to preserve surface receptors).
-
Staining: Wash cells with cold PBS containing 1% BSA. Incubate with PE-conjugated anti-VEGFR-2 and APC-conjugated anti-PD-L1 antibodies for 30 minutes at 4°C in the dark.
-
Analysis: Wash twice and analyze via flow cytometry (e.g., BD FACSCanto). Quantify the mean fluorescence intensity (MFI) to validate the downregulation of surface VEGFR-2 and PD-L1 compared to the vehicle control.
Visualizations
Fig 1. Hierarchical screening workflow for multitarget brominated urea derivatives.
Fig 2. Dual-target mechanism of action of brominated ureas in the tumor microenvironment.
References
-
Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry.[Link]
-
Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Drug Design, Development and Therapy.[Link]
-
Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. International Journal of Molecular Sciences.[Link]
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals.[Link]
Troubleshooting & Optimization
purification of 1,3-Bis(3-bromophenyl)urea via recrystallization
Welcome to the Technical Support Center for Diarylurea Purification. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are isolating and purifying 1,3-Bis(3-bromophenyl)urea .
Due to the unique physicochemical properties of diarylureas, standard purification templates often fail. This center is structured as a causality-driven troubleshooting guide to help you navigate the thermodynamic and kinetic challenges of recrystallizing this specific molecule.
Part 1: Physicochemical Context & Solvent Selection
Q: Why is 1,3-Bis(3-bromophenyl)urea exceptionally difficult to dissolve in standard organic solvents? A: The difficulty stems from the compound's exceptionally high lattice energy. The urea core acts as a bidentate hydrogen bond donor (two N–H groups) and a strong hydrogen bond acceptor (C=O). This creates a highly stable, rigid intermolecular network, reflected in its high melting point of 275.5–276.4 °C [1]. Non-polar solvents (like hexanes) or weakly polar solvents (like ethyl acetate) lack the dielectric capacity to disrupt these urea-urea hydrogen bonds.
Q: How do I choose the correct solvent system to overcome this lattice energy? A: You must select a solvent capable of acting as a strong hydrogen-bond acceptor to temporarily disrupt the crystal lattice at elevated temperatures, paired with an appropriate anti-solvent to force nucleation upon cooling.
Table 1: Quantitative Solvent Selection Matrix for 1,3-Bis(3-bromophenyl)urea
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Solubilizing Mechanism & Profile | Risk of Solvate Formation | Recommendation |
| Ethanol (100%) | 24.5 | 78.4 | Moderate H-bond disruption. Low solubility at RT; moderate at boiling. | Low | Viable (Requires large solvent volumes) |
| DMF / Water | 36.7 (DMF) | 153 (DMF) | DMF strongly breaks urea H-bonds; Water forces rapid nucleation. | Moderate | Highly Recommended (Best yield/purity) |
| DMSO / Water | 46.7 (DMSO) | 189 (DMSO) | Extremely strong H-bond acceptor. Dissolves crude instantly. | Critical (Forms 1:1 Co-crystals) | Not Recommended |
| Ethyl Acetate | 6.0 | 77.1 | Insufficient polarity to break lattice energy. Remains a suspension. | Low | Not Recommended |
Part 2: Experimental Workflow & Decision Tree
The following workflow maps the logical progression and troubleshooting nodes for the recrystallization process.
Figure 1: Decision tree and workflow for the recrystallization of 1,3-Bis(3-bromophenyl)urea.
Part 3: Self-Validating Recrystallization Protocol (DMF/Water System)
To guarantee scientific integrity, this protocol is designed as a self-validating system . Each critical step contains a physical checkpoint to verify the thermodynamic state of your reaction before you proceed.
Step 1: Primary Dissolution Transfer the crude 1,3-Bis(3-bromophenyl)urea to an Erlenmeyer flask. Add a minimal volume of N,N-Dimethylformamide (DMF) (approx. 3–5 mL per gram of crude). Heat the suspension gently on a hot plate (approx. 80 °C) while stirring until the solid dissolves.
-
Validation Checkpoint 1 (Clarity): The solution must become optically transparent. If persistent turbidity remains, insoluble polymeric byproducts are present. You must perform a hot gravity filtration before proceeding to prevent these impurities from acting as false nucleation sites.
Step 2: Anti-Solvent Saturation Remove the flask from the heat source. While stirring vigorously, add hot distilled water (anti-solvent) dropwise.
-
Validation Checkpoint 2 (Thermodynamic Boundary): Stop adding water the exact moment the solution becomes faintly turbid (cloudy). This visual shift validates that you have precisely reached the thermodynamic saturation limit. Add 1–2 drops of hot DMF until the solution just turns clear again.
Step 3: Kinetic Cooling & Nucleation Allow the flask to cool slowly to room temperature completely undisturbed, then transfer to an ice-water bath (0–5 °C) for 30 minutes.
-
Causality Note: Slow cooling favors the kinetics of highly ordered crystal lattice formation, which naturally excludes impurities. Rapid cooling traps solvent molecules and forces amorphous precipitation.
Step 4: Isolation & Displacement Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water, followed by a final wash with ice-cold ethanol (approx. 10 mL).
-
Validation Checkpoint 3 (Impurity Partitioning): The cold ethanol wash is critical. It displaces the high-boiling DMF from the crystal surface and dissolves any trapped unreacted starting materials (e.g., 3-bromoaniline), which are highly soluble in ethanol compared to the rigid urea product.
Step 5: Desiccation Dry the crystals in a vacuum oven at 60 °C to a constant weight. Verify purity via melting point analysis (Target: ~275.5 °C) [1].
Part 4: Troubleshooting & Advanced FAQs
Q: My compound "oiled out" (formed a liquid layer at the bottom of the flask) instead of crystallizing. What is the thermodynamic cause, and how do I recover it? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. In the case of 1,3-Bis(3-bromophenyl)urea, this is almost always caused by adding the anti-solvent (water) too rapidly, which forces a massive, sudden phase separation before a structured crystal lattice has time to nucleate.
-
Recovery: Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add a small amount of the primary solvent (DMF) to slightly lower the saturation temperature, and cool at a much slower rate with gentle scratching of the flask glass to provide a nucleation site.
Q: My NMR analysis shows residual solvent peaks even after 48 hours of high-vacuum drying. Why did this happen? A: If you used DMSO as your primary solvent, you have likely synthesized a co-crystal rather than a pure compound. Diarylureas are notorious for acting as strong H-bond donors that form highly stable 1:1 stoichiometric solvates (co-crystals) with strong H-bond acceptors like DMSO [2].
-
Solution: Standard vacuum drying cannot break the hydrogen bonds of a co-crystal. You must discard DMSO as a recrystallization solvent. If you used DMF and still see residual peaks, ensure you are executing the ice-cold water/ethanol displacement wash (Step 4) properly before drying.
Q: How can I self-validate that unreacted 3-bromoaniline has been completely removed? A: 3-bromoaniline is an amine and is therefore highly soluble in acidic environments, whereas your target diarylurea is neutral and highly stable. If you suspect heavy amine contamination in your crude, perform a pre-wash by triturating the crude solid in dilute hydrochloric acid (1M HCl) for 10 minutes, followed by filtration, before beginning the recrystallization protocol.
References
-
Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: Journal of Chemical Research URL: [Link]
-
Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL: [Link]
overcoming solubility issues of diarylureas in DMSO and methanol
Welcome to the Diarylurea Solvation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you overcome the notoriously difficult solubility profiles of diarylurea compounds (such as sorafenib, regorafenib, and lenvatinib).
Rather than just providing a list of instructions, this center focuses on the causality behind solvation failures. By understanding the thermodynamic and kinetic barriers of your compounds, you can logically troubleshoot precipitation issues in DMSO, methanol, and aqueous assay buffers.
Part 1: Mechanistic Overview – The Causality of Insolubility
Diarylureas possess a highly stable crystalline lattice driven by strong intermolecular hydrogen bonding. The urea motif (-NH-CO-NH-) acts simultaneously as a double H-bond donor and a strong H-bond acceptor. To dissolve these compounds, your chosen solvent must thermodynamically outcompete this lattice energy. Dimethyl sulfoxide (DMSO) is highly effective because it acts as a strong proton acceptor, forming stable 1:1 solvates with the diarylurea[1]. In contrast, methanol—a polar protic solvent—often lacks the H-bond acceptor strength required to disrupt the urea-urea networks on its own.
Fig 1: Mechanistic pathways of diarylurea solvation and precipitation.
Part 2: Troubleshooting FAQs
Q1: My diarylurea compound precipitates when I prepare a high-concentration stock in DMSO. Why does this happen, and how do I fix it? Causality: While DMSO is a strong proton acceptor, diarylureas have strict thermodynamic solubility limits (e.g., Sorafenib's limit is approximately 20 mg/mL in DMSO)[2]. Furthermore, DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Water drastically lowers the H-bond acceptor capacity of the solvent system, causing the urea lattice to rapidly reform and precipitate. Solution: Always use anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not exceed the specific compound's solubility limit. Aliquot the stock immediately into single-use vials to prevent freeze-thaw moisture accumulation.
Q2: I am using methanol for HPLC sample preparation, but the diarylurea won't fully dissolve. What are my options? Causality: Methanol cannot easily break the robust intermolecular hydrogen bonds of the diarylurea crystal lattice. Solution: Implement a co-solvent or thermal disruption strategy.
-
Co-solvency: Dissolve the compound first in a small volume of a stronger solvent (like dichloromethane or DMSO) and then dilute with methanol[3].
-
Thermal/Kinetic Energy: Heat the methanol solution to 60°C under reflux to provide the kinetic energy needed to break the lattice, then allow it to cool slowly[3].
Q3: How do I prevent "crash-out" when diluting my DMSO stock into aqueous assay buffers? Causality: The transition from a highly organic environment to an aqueous one causes an immediate drop in solvation capacity, leading to rapid nucleation (crash-out). Solution: Perform a stepwise serial dilution rather than a direct spike. By stepping down the DMSO concentration gradually, you prevent localized zones of high aqueous concentration that trigger nucleation[2]. Additionally, adjusting the pH of the buffer or adding surfactants can stabilize the solvated monomers[4].
Part 3: Quantitative Data Summary
The table below summarizes the expected behavior of a model diarylurea (Sorafenib) across different solvent systems, providing a baseline for your experimental design.
| Solvent System | Typical Solubility | Solvation Mechanism & Limitations | Recommended Optimization Strategy |
| Anhydrous DMSO | ~20 mg/mL | Strong proton acceptor; forms stable 1:1 solvate. | Use anhydrous grade; aliquot to avoid freeze-thaw cycles. |
| Methanol | < 5 mg/mL | Weak H-bond disruption; cannot overcome lattice energy alone. | Use co-solvents (e.g., DCM:MeOH at 6:1 v/v) or apply heat. |
| Aqueous Buffer | ~0.3 mg/mL | Hydrophobic effect; complete lack of H-bond acceptors. | Stepwise serial dilution; addition of solubilizing surfactants. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of High-Concentration Diarylurea DMSO Stock Solutions
This protocol incorporates self-validation steps to ensure the crystal lattice is fully disrupted before storage.
-
Equilibration: Allow the lyophilized diarylurea powder to reach room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Accurately weigh the compound into a sterile, amber microcentrifuge tube (diarylureas can be light-sensitive).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a target concentration (ensure this is below the compound's absolute solubility limit, typically ≤10-20 mM).
-
Mechanical Disruption: Vortex vigorously for 2-5 minutes.
-
Thermal Disruption: Place the tube in a sonicating water bath at 37°C for 5-10 minutes. Causality: Sonication provides cavitational energy to break micro-crystals that vortexing misses.
-
Self-Validation (Visual Inspection): Hold the tube against a bright light source. The solution must be completely optically clear. If any turbidity or micro-particulates are visible, the lattice is not fully disrupted. Do not proceed until clear (repeat step 5).
-
Storage: Immediately aliquot into single-use volumes (e.g., 10-20 µL) and store at -20°C or -80°C.
Fig 2: Self-validating workflow for preparing stable DMSO stock solutions.
Protocol 2: Stepwise Aqueous Dilution for Assays (Avoiding Crash-Out)
Direct dilution of DMSO stocks into aqueous buffers causes immediate precipitation. Use this intermediate dilution method.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution: Prepare an intermediate dilution plate using 100% DMSO to create your desired concentration curve. Causality: Keeping the compound in 100% DMSO during serial dilution prevents premature nucleation.
-
Buffer Preparation: Pre-warm your aqueous assay buffer to 37°C. Causality: Higher temperatures increase the kinetic solubility limit of the aqueous phase.
-
Final Transfer: Transfer a small, equal volume from the intermediate DMSO plate to the final assay plate containing the aqueous buffer. Ensure the final DMSO concentration is uniform across all wells (typically 1% v/v).
-
Self-Validation: Measure the absorbance or scatter of the wells at 600 nm before adding biological reagents. A spike in absorbance indicates compound precipitation.
References
-
Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL:[Link]
-
Study on Novel Solid-State Forms of Sorafenib with Advantages in Terms of Solubility Source: Preprints.org URL:[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]
troubleshooting side reactions in the reaction of 3-bromophenyl isocyanate
Prepared by: The Applications & Synthesis Group
Welcome to the technical support center for 3-bromophenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Symptom-Based Problem Solving
This section addresses specific experimental issues in a question-and-answer format. Identify your symptom to find the probable cause and recommended course of action.
Q1: I'm observing a white, insoluble precipitate crashing out of my reaction mixture almost immediately. What is it, and how can I prevent it?
Probable Cause: This is a classic sign of moisture contamination in your reaction setup. 3-Bromophenyl isocyanate reacts readily with even trace amounts of water to form the highly insoluble and stable N,N'-bis(3-bromophenyl)urea.[1] This side reaction is particularly problematic as it consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing your yield.[1]
The Mechanism:
-
Hydrolysis: The isocyanate group (N=C=O) is attacked by water, forming an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (which you may observe as slight bubbling) and forming 3-bromoaniline.[1]
-
Urea Formation: The newly formed 3-bromoaniline is a potent nucleophile that immediately attacks a second molecule of 3-bromophenyl isocyanate, creating the insoluble urea byproduct.
Recommended Actions:
-
Rigorous Drying of Reagents and Solvents: All solvents must be anhydrous. Aprotic solvents like THF, toluene, or dioxane should be freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone or passage through an activated alumina column).[1] All other reagents, including your starting nucleophile, must be scrupulously dried.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. This prevents atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Purity Check: Verify the water content of your starting materials using Karl Fischer titration, a highly sensitive method for water quantification.[1]
Q2: My reaction mixture has become a gel or a solid mass, and I cannot isolate my desired product. What is the likely cause?
Probable Cause: Uncontrolled self-condensation of the isocyanate, leading to dimerization (uretdione formation) or, more commonly, trimerization (isocyanurate formation), is the most likely culprit.[1][3] Aromatic isocyanates like 3-bromophenyl isocyanate are particularly prone to forming highly stable, cross-linked isocyanurate rings, especially at elevated temperatures or in the presence of certain catalysts.[1][4]
The Mechanism: Isocyanates can undergo cyclotrimerization to form a six-membered isocyanurate ring. This process is often catalyzed by tertiary amines, organometallic compounds (like dibutyltin dilaurate), and strong bases.[3][5]
Recommended Actions:
-
Temperature Control: Maintain strict control over the reaction temperature. Many isocyanate reactions are exothermic; ensure you have adequate cooling to prevent a thermal runaway that would favor trimerization.[6]
-
Catalyst Selection: Choose your catalyst carefully. While many isocyanate reactions require a catalyst, some are more prone to promoting trimerization.[3] For urethane formation, consider catalysts less likely to induce trimerization. If trimerization is unavoidable, a systematic catalyst screening is recommended.
-
Controlled Addition: Add the 3-bromophenyl isocyanate slowly and portion-wise to the reaction mixture containing your nucleophile. This keeps the instantaneous concentration of free isocyanate low, minimizing its opportunity to self-condense.
Q3: The molecular weight of my polymer is lower than expected, and the material seems brittle. What side reactions could be responsible?
Probable Cause: This issue often points to the formation of allophanate or biuret cross-links. These side reactions occur when an excess of isocyanate reacts with the urethane or urea linkages already formed in your polymer backbone.[1][3] This leads to branching and cross-linking, which can limit chain growth and alter the material's mechanical properties.
The Mechanism:
-
Allophanate Formation: The N-H proton of a urethane linkage is slightly acidic and can be attacked by another isocyanate molecule, forming an allophanate linkage. This is more common at temperatures above 100-140°C.[1]
-
Biuret Formation: Similarly, a urea linkage can react with another isocyanate to form a biuret linkage.[1]
Recommended Actions:
-
Strict Stoichiometry: Carefully calculate and precisely measure your reagents to maintain the desired stoichiometric ratio (e.g., NCO:OH ratio). An excess of isocyanate is a primary driver for these side reactions.[3]
-
Order of Addition: If a slight excess of isocyanate is necessary for complete conversion, consider adding it in the final stages of the reaction rather than all at once at the beginning.
-
Temperature Management: Avoid excessive reaction temperatures, as both allophanate and biuret formation are accelerated by heat.[1]
Core Reaction and Side Pathways
The following diagram illustrates the desired reaction of 3-bromophenyl isocyanate with a generic nucleophile (R-XH) versus the common competing side reactions.
Caption: Primary reaction pathways for 3-bromophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle 3-bromophenyl isocyanate?
A: Proper storage is critical to maintaining the reagent's integrity.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[7] The container must be tightly sealed to prevent moisture ingress.[8] It is often supplied in amber bottles with a septa-sealed cap for removal by syringe under an inert atmosphere.
-
Incompatible Materials: Keep away from water, alcohols, amines, acids, strong bases, and strong oxidizing agents. Isocyanates can react violently with some of these materials.[9]
-
Personal Protective Equipment (PPE): Always handle 3-bromophenyl isocyanate in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2][10] Isocyanates are lachrymators and can cause respiratory and skin sensitization.[6][10]
Q: What solvents are recommended for reactions, and how do I ensure they are dry?
A: The choice of solvent is crucial for reaction success. It must be aprotic (lacking acidic protons) and anhydrous.
| Solvent | Boiling Point (°C) | Recommended Drying Method |
| Tetrahydrofuran (THF) | 66 | Distillation from sodium/benzophenone ketyl |
| Toluene | 111 | Distillation from sodium or calcium hydride |
| Dichloromethane (DCM) | 40 | Distillation from calcium hydride |
| Acetonitrile (MeCN) | 82 | Distillation from calcium hydride, then P₂O₅ |
| Dimethylformamide (DMF) | 153 | Store over molecular sieves (4Å); vacuum distillation |
Protocol: Preparation of Anhydrous THF
-
Pre-Drying: To a round-bottom flask, add THF and small pieces of sodium metal.
-
Initiation: Add a small amount of benzophenone to act as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar). The solution will turn a deep blue or purple color when it is anhydrous. This indicates the formation of the benzophenone ketyl radical anion.
-
Distillation: Distill the dry THF directly into the reaction flask or a storage vessel under an inert atmosphere immediately before use.[1]
Q: How can I monitor the progress of my reaction?
A: In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful technique for real-time reaction monitoring.[1]
-
Isocyanate Peak: The characteristic N=C=O stretching peak for isocyanates appears as a strong, sharp band around 2250-2285 cm⁻¹.[1]
-
Product Peaks: The disappearance of this peak and the concurrent appearance of urethane (C=O stretch around 1700 cm⁻¹) or urea (C=O stretch around 1640 cm⁻¹) peaks indicates the reaction's progress.[1]
-
Kinetics: By tracking the peak intensities over time, you can determine the reaction kinetics and identify any stalling or unexpected behavior.[1]
Troubleshooting Workflow
Use this decision tree to diagnose issues during your experiment.
Caption: A step-by-step workflow for troubleshooting common issues.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromophenyl isocyanate. Retrieved from [Link]
-
Xiamen Artborne Industrial Co., Ltd. (n.d.). Specification for storage and transport of isocyanates. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141001, 3-Bromophenyl isocyanate. Retrieved from [Link]
-
Huntsman Building Solutions. (2021). Safety Data Sheet: Isocyanate Component A. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Bioflex Insulation Ltd. (2025). Common Problems When Mixing Polyol and Isocyanate PU Foam. Retrieved from [Link]
-
Research Square. (n.d.). Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide to 3-bromo-1-isocyanobenzene. Retrieved from [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]
-
Academia.edu. (n.d.). 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: The Isocyanates. Retrieved from [Link]
-
Morton, M., & M.A., Deisz. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. Retrieved from [Link]
-
Roberts, J.M., & Veres, P.R. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4745-4760. Retrieved from [Link]
-
Scribd. (n.d.). Trimerization of Isocyanates. Retrieved from [Link]
-
A B Enterprises. (n.d.). 3-bromophenyl Isocyanate-98%. Retrieved from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Toppr. (n.d.). Hydrolysis of phenyl isocyanide forms. Retrieved from [Link]
-
Georganics. (n.d.). 3-Bromophenyl isocyanate. Retrieved from [Link]
-
Taguchi, Y., et al. (1981). Trimerization of Isocyanates under High Pressure. Bulletin of the Chemical Society of Japan, 54(10), 3229-3230. Retrieved from [Link]
-
NIST. (n.d.). 3-Bromophenyl isocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Retrieved from [Link]
-
Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(10), e202201362. Retrieved from [Link]
-
ACS Publications. (2024). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Specification for storage and transport of isocyanates-Chemwin [en.888chem.com]
- 8. actsafe.ca [actsafe.ca]
- 9. michigan.gov [michigan.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Purification of 1,3-Bis(3-bromophenyl)urea
Welcome to the technical support center for the purification of 1,3-Bis(3-bromophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. The primary focus is the effective removal of unreacted aromatic amine starting materials.
A Note on "Aniline" vs. "3-Bromoaniline"
The synthesis of 1,3-Bis(3-bromophenyl)urea correctly utilizes 3-bromoaniline as the starting material. While the query specifically mentioned removing "aniline," it is chemically more probable that the key contaminant is unreacted 3-bromoaniline .[1][2][3] Fortunately, the chemical principles and purification protocols for removing either aniline or 3-bromoaniline are identical, as both possess a basic amino group that is central to their separation from the neutral urea product.[4][5] This guide will therefore refer to the contaminant as 3-bromoaniline, but the methods are fully applicable to aniline contamination as well.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess if my 1,3-Bis(3-bromophenyl)urea is contaminated with unreacted 3-bromoaniline?
A1: Thin-Layer Chromatography (TLC) is the most effective initial method. Due to the basic amino group, 3-bromoaniline is significantly more polar than the final diaryl urea product.
-
Recommended TLC System:
-
Expected Results:
-
1,3-Bis(3-bromophenyl)urea (Product): Will have a higher Rf value (travels further up the plate).
-
3-Bromoaniline (Impurity): Will have a lower Rf value (stays closer to the baseline).
-
Visualization: Spots can be visualized under UV light (254 nm).[8]
-
Q2: What is the most straightforward, bulk-purification method to remove a significant amount of 3-bromoaniline?
A2: An acidic aqueous wash (liquid-liquid extraction) is the standard and most efficient first-line technique.[4][5][9] The principle is a simple acid-base reaction. The basic amino group of 3-bromoaniline is protonated by an acid (like HCl), forming a water-soluble salt. This salt partitions into the aqueous layer, while the neutral, water-insoluble urea product remains in the organic layer.[4][5]
Q3: My product is an off-color, slightly gummy solid. Is this related to the amine impurity?
A3: Yes, this is a common observation. Residual 3-bromoaniline, which can be a tan or brownish liquid or low-melting solid, can prevent the proper crystallization of the final product, resulting in a discolored and amorphous or oily solid.[1][2][10] Aniline and its derivatives are also prone to air oxidation, which can lead to colored impurities over time.[11]
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step workflows for addressing specific purification challenges.
Scenario 1: High Level of Amine Contamination Detected
If TLC analysis shows a prominent spot for 3-bromoaniline, an acidic workup is the mandatory first step before attempting other methods like recrystallization.
This protocol assumes your crude product is dissolved in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), following the reaction quench.
-
Preparation: Transfer the organic solution of your crude product to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the funnel.[4]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The bottom layer will be the organic phase if using DCM, and the top layer if using EtOAc. The aqueous layer now contains the protonated 3-bromoaniline hydrochloride salt.
-
Drain: Drain and collect the aqueous layer for proper disposal.
-
Repeat: Repeat the wash (steps 2-5) with a fresh portion of 1 M HCl. This ensures complete removal of the amine.[4]
-
Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine). These washes remove any residual acid and reduce the amount of dissolved water in the organic phase.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, amine-free product, which can then be further purified.
The following diagram illustrates the chemical logic behind the acidic wash.
Caption: Workflow for Acidic Wash Purification.
Scenario 2: Trace Impurities Remain; Product Fails to Solidify Properly
After an acidic wash, trace impurities may still be present, hindering crystallization. Recrystallization is the ideal next step to achieve high purity.[12][13] The key is selecting a solvent (or solvent system) in which the urea product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling.[13][14][15]
| Solvent | Boiling Point (°C) | Suitability for Diaryl Ureas | Rationale & Notes |
| Ethanol (95%) | ~78 | Excellent | Often cited for recrystallizing substituted ureas.[12][16][17] Provides a good solubility differential between hot and cold conditions. |
| Methanol | ~65 | Good | Lower boiling point can be convenient, but may have slightly higher solubility when cold compared to ethanol. |
| Ethyl Acetate | 77 | Fair | Can be effective, but diaryl ureas may have higher solubility at room temperature, potentially reducing yield. |
| Ethanol/Water | Variable | Excellent (System) | A powerful two-solvent system. The product is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), then a drop of hot ethanol is added to clarify. Slow cooling yields very pure crystals.[4][12] |
-
Dissolution: Place the crude, acid-washed product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it boils.
-
Saturation: Continue adding small portions of hot ethanol dropwise until all the solid just dissolves.[14] Avoid adding excess solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Leave the crystals under vacuum to air dry for several minutes, then transfer them to a watch glass or drying dish to dry completely.
Scenario 3: Product is an Oil or Impurities Co-crystallize
If recrystallization fails or is inefficient (as determined by post-purification TLC), column chromatography is the most powerful method for separating compounds with different polarities.[6]
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various ratios of Hexanes/Ethyl Acetate. The ideal system will give the product (1,3-Bis(3-bromophenyl)urea) an Rf value of approximately 0.25-0.35.[6] The 3-bromoaniline spot should be near the baseline (Rf < 0.1).
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).[6]
-
Pack the column with silica gel using the chosen eluent (wet slurry method is common). Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the silica.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
The less polar product will elute from the column first. The more polar amine impurity will elute much later or remain on the column.
-
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
This diagram shows how compounds are separated on a silica column based on polarity.
Sources
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]
- 3. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vividsf.com [vividsf.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Home Page [chem.ualberta.ca]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
selecting the right solvent for bis(bromophenyl)urea precipitation
Technical Support Center: Solvent Selection for Bis(bromophenyl)urea Precipitation
Executive Summary & Chemical Logic
The Challenge:
Bis(bromophenyl)ureas possess a "conflicted" solubility profile. The central urea linkage (
The Solution: Successful precipitation requires a solvent system that disrupts the intermolecular urea-urea hydrogen bonding at high temperatures (solvation) but allows these interactions to dominate at lower temperatures (crystallization).
-
Primary Recommendation: Ethanol (95% or anhydrous) . It offers the ideal balance of polarity to solubilize the compound at reflux (
) while rejecting it at room temperature. -
Alternative (Anti-solvent method): DMSO + Water .[1] Used when the compound fails to crystallize from alcohols or "oils out."
Solvent Selection Logic (The "Why")
Q: Why is Ethanol the gold standard for this precipitation? A: Ethanol acts as a "Goldilocks" solvent for diarylureas.[2]
-
High Temperature: At boiling point, the hydroxyl group of ethanol competes for hydrogen bonds, effectively breaking the urea-urea lattice and dissolving the compound.
-
Low Temperature: As thermal energy decreases, the lattice energy of the bis(bromophenyl)urea (driven by symmetric
-stacking of the bromophenyl rings) overcomes the solvation energy of cold ethanol, forcing precipitation. -
Impurity Rejection: Common impurities like 4-bromoaniline (starting material) remain soluble in cold ethanol, ensuring they stay in the mother liquor.
Q: Can I use Acetone or Dichloromethane (DCM)? A: Generally, no .
-
Acetone: Often too good a solvent. The compound may remain soluble even at low temperatures, leading to low yields.
-
DCM: Too non-polar. While it dissolves the organic rings, it struggles to break the urea hydrogen network effectively, often requiring excessive volumes or resulting in immediate, amorphous precipitation rather than crystallization.[3]
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the hot solution cools, oily droplets form at the bottom/sides instead of crystals.
-
Cause: The solution temperature dropped below the phase separation temperature before it reached the crystallization temperature. This often happens if the solvent is too polar (e.g., too much water in the ethanol).
-
Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of pure Ethanol to decrease polarity.
-
Seed it: Add a tiny crystal of pure product to the hot solution to provide a nucleation surface.
-
Slow Cool: Insulate the flask to cool very slowly. Rapid cooling favors oiling.
-
Issue 2: Product is Colored (Brown/Yellow)
Symptom: The precipitate is off-white or brownish.
-
Cause: Contamination with oxidized 4-bromoaniline or polymerized isocyanate byproducts.
-
Fix:
-
Acidic Wash: Wash the filtered solid with dilute HCl (1M). Aniline forms a water-soluble hydrochloride salt and will wash away.
-
Cold Solvent Wash: Perform a final displacement wash with ice-cold ethanol.
-
Issue 3: Gel Formation
Symptom: The entire solution turns into a semi-solid gel.
-
Cause: Concentration is too high, leading to a 3D hydrogen-bonded network trapping the solvent.
-
Fix: Add more solvent and reheat. You need to operate below the critical gelation concentration.
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Routine purification of crude solid.
-
Preparation: Place 5.0 g of crude bis(bromophenyl)urea in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of 95% Ethanol . Add a magnetic stir bar.[4]
-
Heating: Heat to reflux (boiling) with vigorous stirring.
-
Checkpoint: If solid remains after 10 mins of reflux, add ethanol in 10 mL increments until dissolved.
-
-
Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed glass funnel/fluted filter paper.
-
Crystallization: Remove from heat. Cover the flask mouth with foil. Allow to cool to room temperature undisturbed for 2-3 hours.
-
Optimization: Once at room temp, place in an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation: Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with
of ice-cold Ethanol . -
Drying: Dry in a vacuum oven at
for 4 hours.
Protocol B: Anti-Solvent Precipitation (DMSO/Water)
Best for: Highly impure/oily crude material that won't crystallize from ethanol.[3]
-
Dissolution: Dissolve the crude material in the minimum volume of DMSO at room temperature (or slightly warmed to
). -
Precipitation: While stirring rapidly, add Water dropwise.
-
Ratio: Target a final ratio of 1:5 (DMSO:Water).
-
-
Observation: A white precipitate should form immediately.
-
Aging: Stir the suspension for 30 minutes to allow particles to coarsen (Ostwald ripening).
-
Filtration: Filter and wash thoroughly with water (to remove DMSO).
-
Drying: Requires longer drying times to remove water.
Data & Visualization
Table 1: Solvent Suitability Matrix
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol | High | Low | Excellent | Preferred for recrystallization.[2] |
| Methanol | High | Moderate | Good | Yields may be lower than Ethanol. |
| DMSO | Very High | High | Poor | Good only for anti-solvent methods. |
| Water | Insoluble | Insoluble | Anti-Solvent | Used to crash out from DMSO/DMF. |
| Acetone | High | High | Poor | Product often stays in solution. |
| Toluene | Moderate | Low | Moderate | Good for very lipophilic derivatives. |
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting between thermal recrystallization (Ethanol) and anti-solvent precipitation (DMSO/Water).
Frequently Asked Questions (FAQs)
Q: My yield is only 50%. Where did the rest go? A: It is likely still in the mother liquor (the filtrate).
-
Diagnosis: Test the filtrate by adding water. If more precipitate forms, your solvent volume was too high or the final temperature wasn't low enough.
-
Recovery: Concentrate the filtrate using a rotary evaporator to half its volume and cool again to harvest a "second crop." Note that this second crop is usually less pure.[4]
Q: Can I use 100% Absolute Ethanol? A: Yes, but 95% Ethanol is often better. The small water content (5%) slightly reduces the solubility of the urea derivative at room temperature, improving the yield of the precipitation without significantly hindering high-temperature dissolution.
Q: Is this compound sensitive to moisture? A: The urea linkage is stable to hydrolysis under neutral conditions. You do not need to use anhydrous solvents for the precipitation step, unlike the synthesis step (isocyanate reaction) which requires strictly anhydrous conditions.
References
-
BenchChem. Technical Support Center: Purification of Diastereomeric Urea Derivatives. (Accessed 2023).[1] Link
-
Organic Syntheses. p-Bromophenylurea (Method I: Cyanate Method). Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951).[3] Link
-
Vargas, D. A., et al. Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates.[3][5] ChemistrySelect.[5] Link[3]
-
Redalyc. Solubility of Urea in ethanol-water mixtures. Rev. Ion. 2016;29(2):123-131.[6] Link
Sources
Validation & Comparative
Comparative Analysis of Anion Binding Affinity: 1,3-Bis(3-bromophenyl)urea vs. its Thiourea Analog
A Senior Application Scientist's Guide to Receptor Performance
In the field of supramolecular chemistry, the design of synthetic receptors for anion recognition is a cornerstone of research, with applications ranging from sensing and catalysis to transmembrane transport. Among the most effective and widely studied neutral anion binding motifs are the urea and thiourea functionalities.[1][2][3][4] This guide provides an in-depth comparison of the anion binding affinities of 1,3-bis(3-bromophenyl)urea and its thiourea counterpart, grounding the analysis in the fundamental principles of molecular interaction and supporting it with established experimental protocols.
The central thesis of this comparison is that the substitution of the carbonyl oxygen in urea with a sulfur atom to form a thiourea significantly enhances anion binding affinity. This enhancement is a direct consequence of the electronic properties of sulfur compared to oxygen, which increases the acidity of the N-H protons, making them more potent hydrogen-bond donors.[1][3][5][6]
The Core Mechanism: Hydrogen Bonding and N-H Acidity
The ability of both urea and thiourea derivatives to bind anions stems from the formation of strong, directional hydrogen bonds between the receptor's N-H protons and the incoming anion.[1][2][4] The stability of the resulting host-guest complex is largely dictated by the hydrogen-bond donating strength of these protons.
In a thiourea, the thiocarbonyl (C=S) group enhances the acidity of the N-H protons compared to the carbonyl (C=O) group in a urea.[1][3] This is because sulfur is larger and less electronegative than oxygen, resulting in a weaker π-overlap in the C=S bond. This leads to a greater polarization of the N-H bonds, making the protons more acidic and, consequently, superior hydrogen-bond donors. This increased acidity directly translates to a stronger interaction with anionic guests.[5][6]
Caption: Urea vs. Thiourea Anion Binding Mechanism.
Quantitative Comparison: Experimental Binding Affinity Data
The binding constants (log K) for these receptors with a range of anions in DMSO consistently show that the thiourea-based receptor (L1) exhibits a stronger affinity for every anion tested compared to its direct urea analog (L2).[5][6]
| Anion Guest | Receptor Type | Binding Constant (log K)[5] |
| F⁻ | Thiourea (L1) | 3.70 |
| Urea (L2) | 3.17 | |
| Cl⁻ | Thiourea (L1) | 2.48 |
| Urea (L2) | 1.81 | |
| Br⁻ | Thiourea (L1) | 1.70 |
| Urea (L2) | < 1.0 | |
| H₂PO₄⁻ | Thiourea (L1) | 3.08 |
| Urea (L2) | 2.65 | |
| HSO₄⁻ | Thiourea (L1) | 2.11 |
| Urea (L2) | 1.54 |
Analysis of Data: The data unequivocally demonstrates the superior binding capability of the thiourea scaffold. For instance, the affinity for the fluoride anion is significantly higher in the thiourea receptor (log K = 3.70) than in the urea analog (log K = 3.17).[5] This trend holds across all tested halides and oxoanions, confirming that the enhanced acidity of the thiourea N-H protons leads to more stable host-guest complexes.[5][6] The binding selectivity generally follows the trend of anion basicity: F⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻.[5]
Field-Proven Experimental Protocols for Anion Binding Analysis
To ensure the trustworthiness and reproducibility of binding affinity data, standardized experimental protocols are essential. The two most common and reliable methods for quantifying these non-covalent interactions in solution are UV-vis and ¹H NMR titration.
Protocol 1: UV-vis Spectrophotometric Titration
This technique is ideal when the receptor contains a chromophore whose electronic environment is altered upon anion binding, leading to a measurable change in its absorption spectrum.[7][8]
Causality: The binding of an anion via hydrogen bonds to the N-H groups perturbs the electronic structure of the entire molecule. This perturbation affects the energy of the π→π* transitions in the aromatic rings (e.g., bromophenyl), causing a shift in the maximum absorbance wavelength (λ_max) or a change in molar absorptivity.[9][10]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the receptor (e.g., 5 x 10⁻³ M) and stock solutions of the anions (as their tetrabutylammonium salts to ensure solubility) in a suitable solvent like DMSO.[5]
-
Host Solution: Dilute the receptor stock solution to an appropriate concentration (e.g., 2.5 x 10⁻⁵ M) in a 1 cm path length quartz cuvette to obtain an optimal initial absorbance (typically between 0.5 and 1.0).[5]
-
Titration: Record the initial UV-vis spectrum of the receptor solution. Then, incrementally add small aliquots of a specific anion stock solution (e.g., 2.5 x 10⁻³ M) to the cuvette.[5][7]
-
Data Acquisition: After each addition, gently mix the solution and allow it to equilibrate before recording the new UV-vis spectrum. Continue this process until spectral changes become negligible (saturation is reached).
-
Data Analysis: Plot the change in absorbance at a fixed wavelength against the concentration of the added anion. The resulting binding isotherm is then fitted to a 1:1 or 1:2 binding model using non-linear regression analysis to calculate the association constant (Kₐ).[5][11]
Caption: Experimental workflow for UV-vis titration.
Protocol 2: ¹H NMR Titration
¹H NMR titration is a powerful method that directly probes the protons involved in the binding interaction. The chemical shift of the urea or thiourea N-H protons is exceptionally sensitive to hydrogen bonding.[12]
Causality: When an anion binds to the receptor, the formation of a hydrogen bond (N-H···X⁻) deshields the N-H proton. This deshielding effect causes its corresponding signal in the ¹H NMR spectrum to shift to a higher frequency (downfield).[13][14][15] The magnitude of this shift is proportional to the concentration of the host-guest complex.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the receptor (e.g., 2 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, which is an excellent solvent for hydrogen-bonding studies). Prepare a concentrated stock solution of the anion (as its tetrabutylammonium salt) in the same deuterated solvent.[12]
-
Initial Spectrum: Transfer a precise volume of the receptor solution into an NMR tube and record the initial ¹H NMR spectrum, noting the chemical shift of the N-H protons.[16]
-
Titration: Add a small, known volume of the concentrated anion solution to the NMR tube.
-
Data Acquisition: After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Monitoring: Continue adding the anion solution incrementally until the chemical shift of the N-H protons no longer changes significantly, indicating that the binding sites are saturated.
-
Data Analysis: Plot the change in the chemical shift (Δδ) of the N-H protons against the molar ratio of guest to host. Fit the resulting data to a suitable binding isotherm (e.g., 1:1) using specialized software to determine the association constant (Kₐ). For complex systems, global analysis methods that consider shifts of multiple protons simultaneously can provide more robust results.[13][14][15]
Caption: Experimental workflow for ¹H NMR titration.
Conclusion
Based on fundamental chemical principles and supported by experimental data from analogous systems, the 1,3-bis(3-bromophenyl)thiourea receptor is predicted to exhibit significantly higher anion binding affinity than its 1,3-bis(3-bromophenyl)urea counterpart. This superior performance is a direct result of the enhanced acidity and hydrogen-bond donating capacity of the thiourea N-H protons.[1][3][5] The protocols detailed for UV-vis and ¹H NMR titration provide robust and reliable frameworks for the quantitative validation of these interactions. For researchers and drug development professionals, the choice between these two motifs is clear: when maximizing anion binding affinity is the primary objective, the thiourea derivative is the unequivocally superior choice.
References
-
Gale, P. A., Pérez-Tomás, R., & Quesada, R. (2010). Anion complexation and sensing using modified urea and thiourea-based receptors. Chemical Society Reviews, 39(10), 3746-3771. [Link]
-
Pandey, P., & Singh, N. J. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 787-801. [Link]
-
Duke, R. M., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 24(8), 547-557. [Link]
-
Pandey, P., & Singh, N. J. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 787-801. [Link]
-
Gunnlaugsson, T., et al. (2017). Urea and thiourea based anion receptors in solution and on polymer supports. Supramolecular Chemistry, 29(10), 735-746. [Link]
-
Duke, R. M., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Deakin University. [Link]
-
Khansari, M. G., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 575701. [Link]
-
Hossain, M. A., et al. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Chemistry, 3(4), 1184-1196. [Link]
-
Khansari, M. G., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. PubMed, 33520938. [Link]
-
Pandey, P., & Singh, N. J. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 787-801. [Link]
-
Duke, R. M., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: A case study using [ n ]polynorbornane-based anion hosts. ResearchGate. [Link]
-
Wu, X., et al. (2022). Measuring anion binding at biomembrane interfaces. Nature Communications, 13(1), 4639. [Link]
-
Thordarson, P. (n.d.). Determination of the binding constant. University of New South Wales. [Link]
-
Ghosh, K., & Mascharak, P. K. (2008). Urea/thiourea derivatives and Zn(II)-DPA complex as receptors for anionic recognition—A brief account. Journal of Chemical Sciences, 120(1), 27-39. [Link]
-
Hossain, M. A., et al. (2019). UV−vis titration spectra showing the changes in absorption spectra of L... ResearchGate. [Link]
-
Yusof, N. S. M., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(1), 1-10. [Link]
-
Hossain, M. A., et al. (2019). UV−vis titration of 1 (1.5 × 10 −4 M) with an increasing amount of TBAH 2 PO 4 (1.5 × 10 −2 M) in DMSO (inset showing the titration plot). ResearchGate. [Link]
Sources
- 1. Urea- and Thiourea-Based Receptors for Anion Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 6. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 12. Measuring anion binding at biomembrane interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dro.deakin.edu.au [dro.deakin.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Substituent Effects in Drug Design: A Comparative Guide to 3-Bromo vs. 4-Bromo 1,3-Diphenylurea Isomers
Executive Summary
The 1,3-diphenylurea pharmacophore is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic targets, including receptor tyrosine kinases (e.g., VEGFR, PDGFR, B-Raf) and metabolic enzymes (e.g., soluble epoxide hydrolase, α-glucosidase). While the central urea motif acts as a critical bidentate hydrogen-bond donor and acceptor, the spatial orientation of the flanking aryl rings dictates the molecule's target selectivity, binding affinity, and pharmacokinetic profile.
This guide provides an in-depth, objective comparison of positional isomerism—specifically, the meta (3-bromo) versus para (4-bromo) substitution on the terminal phenyl ring—and details the self-validating experimental workflows required to evaluate them.
Mechanistic Rationale: The Causality of Halogen Positioning
The substitution of a bromine atom onto the diphenylurea scaffold introduces both significant steric bulk and unique electronic properties. Bromine is highly lipophilic, polarizable, and capable of forming halogen bonds —highly directional interactions where the electropositive "σ-hole" of the halogen interacts with nucleophilic residues (such as protein backbone carbonyls) in the binding pocket.
-
4-Bromo (Para) Isomer : The bromine atom projects linearly along the C1-C4 axis of the phenyl ring. This linear extension is optimal for penetrating deep, narrow hydrophobic channels. In many targets, para-substitution perfectly occupies the terminal end of a linear hydrophobic pocket, maximizing van der Waals interactions without causing steric clashes with the pocket walls[1].
-
3-Bromo (Meta) Isomer : The bromine atom projects laterally. This orientation is crucial when the binding pocket features a lateral hydrophobic sub-pocket but is sterically restricted at the distal end. Furthermore, meta-substitution introduces an asymmetric steric bulk that can alter the preferred dihedral angle of the phenyl ring relative to the urea plane. This conformational shift often reduces the entropic penalty upon binding and allows the molecule to bypass bulky "gatekeeper" residues in kinase active sites[2].
Figure 1: Pharmacophore model illustrating the divergent structural roles of 3-bromo and 4-bromo substituents on the diphenylurea core.
Comparative Performance: Biological Case Studies
To objectively evaluate these isomers, we must compare their performance across distinct target classes. The data below synthesizes structure-activity relationship (SAR) findings from recent literature evaluating diphenylureas against kinases and metabolic enzymes.
Table 1: Quantitative Comparison of 3-Bromo vs 4-Bromo Diphenylurea Derivatives
| Biological Target | 3-Bromo Isomer (IC₅₀) | 4-Bromo Isomer (IC₅₀) | Mechanistic Observation |
| Raf Kinase (C-Raf) | 12.5 nM | 45.2 nM | The meta-Br perfectly occupies the lateral allosteric pocket of the DFG-out conformation, avoiding steric clashes with the gatekeeper residue[2]. |
| α-Glucosidase | 18.35 µM | 20.24 µM | Both isomers show comparable competitive inhibition, though meta-substitution exhibits slightly superior H-bond networking within the active site[3]. |
| Soluble Epoxide Hydrolase (sEH) | 2.1 nM | 0.8 nM | The para-Br aligns seamlessly with the deep, linear hydrophobic tunnel of the sEH active site, maximizing binding affinity. |
Note: Data synthesized from comparative SAR studies on halogenated bis-aryl ureas[3],[2].
Self-Validating Experimental Protocols
To rigorously evaluate the differential binding of these isomers, researchers must employ orthogonal, self-validating assay systems. Relying solely on enzymatic IC₅₀ is insufficient due to potential assay artifacts (e.g., compound aggregation or fluorescence interference).
Protocol 1: Chemical Synthesis & Quality Control
The causality behind this protocol is to prevent the formation of symmetric urea byproducts, which commonly occur if the reaction temperature is not strictly controlled.
-
Reaction Setup : Dissolve 1.0 equivalent of the appropriate bromoaniline (3-bromoaniline or 4-bromoaniline) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.
-
Coupling : Cool the solution to 0°C. Add 1.0 equivalent of the corresponding phenyl isocyanate dropwise. Causality: Slow addition at 0°C suppresses the homodimerization of the isocyanate.
-
Maturation : Allow the reaction to warm to room temperature and stir for 4–6 hours until a thick precipitate forms.
-
Validation : Filter the precipitate and wash with cold DCM. Validate purity via HPLC (must be >95% to proceed to biological assays) and confirm structure via ¹H/¹³C NMR and HRMS[3].
Protocol 2: HTRF Kinase Inhibition Assay
Standard fluorescence assays are highly susceptible to auto-fluorescence from halogenated aromatic rings. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized here because its time-delayed reading eliminates transient background fluorescence.
-
Assay Assembly : In a 384-well microplate, incubate recombinant kinase (e.g., C-Raf), a biotinylated peptide substrate, and ATP with varying concentrations of the synthesized urea isomers (0.1 nM to 10 µM) in assay buffer.
-
Detection : After a 60-minute incubation, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
-
Self-Validation System :
-
Include as a positive control and DMSO as a vehicle control[2].
-
Calculate the Z'-factor for the assay plate. The assay is only considered valid and self-consistent if the Z'-factor is ≥ 0.6.
-
Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics
While HTRF provides an IC₅₀, it cannot differentiate between a compound that binds weakly but quickly, versus one that binds slowly but nearly irreversibly. SPR is employed to delineate the association (
-
Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry until a target level of ~2000 RU is achieved.
-
Kinetic Profiling : Flow the 3-bromo and 4-bromo isomers over the chip at five escalating concentrations (Single-Cycle Kinetics) to avoid the need for harsh regeneration steps that could denature the protein.
-
Validation : Utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding artifacts. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise
values.
Figure 2: Self-validating experimental workflow from synthesis to cellular efficacy.
Conclusion
The selection between a 3-bromo and 4-bromo substituent on a 1,3-diphenylurea scaffold is a critical decision in rational drug design. It fundamentally alters the molecule's trajectory and spatial footprint within a target's binding pocket. For targets characterized by deep, linear hydrophobic channels (such as sEH), the 4-bromo isomer is generally superior. Conversely, for targets requiring specific dihedral adaptations or possessing lateral hydrophobic sub-pockets (such as the DFG-out conformation of Raf kinases), the 3-bromo isomer consistently demonstrates superior binding kinetics and enzymatic inhibition.
References
-
Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. RSC Advances (2024).[Link][3]
-
Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2012).[Link][2]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Drug Development Research (2023).[Link][1]
Sources
A Senior Application Scientist's Guide to Validating the Structure of 1,3-Bis(3-bromophenyl)urea Using Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the research and development pipeline. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the robust structural validation of 1,3-Bis(3-bromophenyl)urea, a member of the diaryl urea class known for its presence in bioactive compounds.
The Analytical Challenge: Deconstructing 1,3-Bis(3-bromophenyl)urea
Before designing an experiment, it is critical to understand the target molecule. 1,3-Bis(3-bromophenyl)urea (C₁₃H₁₀Br₂N₂O) presents several key features that are ideally suited for mass spectrometric analysis:
-
Two Bromine Atoms: Nature has provided an invaluable intrinsic label. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This creates a highly characteristic isotopic pattern for any ion containing bromine. For a molecule with two bromine atoms, we expect a distinctive M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1, which serves as a powerful diagnostic tool.[3]
-
The Urea Linkage: The central urea moiety (-NH-CO-NH-) is a common site for predictable fragmentation, providing vital clues to the molecule's connectivity.
-
Aromatic Rings: The presence of bromophenyl groups offers additional fragmentation pathways that can be probed to confirm the overall structure.
The primary objective is not just to determine the molecular weight but to leverage these features to build a self-validating data package that confirms the elemental composition and connectivity, leaving no doubt as to the structure's identity.
Experimental Design: A Rationale-Driven Approach
The quality of mass spectrometry data is fundamentally dependent on the upfront choices made regarding ionization, mass analysis, and sample preparation. Here, we outline an optimal, field-proven workflow.
Ionization Source Selection: The Case for Electrospray Ionization (ESI)
For a polar, non-volatile molecule like a diaryl urea, Electrospray Ionization (ESI) is the premier choice.[4][5] ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation.[6][7] This is crucial for observing the molecular ion, which is the foundation of our analysis.
-
Why not other methods?
-
Electron Ionization (EI): This is a "hard" ionization technique that often causes extensive fragmentation, and the molecular ion may be weak or entirely absent, complicating interpretation.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for many small molecules, ESI is generally preferred for polar compounds like ureas as it more readily forms protonated molecules ([M+H]⁺).
-
Mass Analyzer Selection: The Power of High Resolution
To fully exploit the information-rich nature of our target molecule, a High-Resolution Mass Spectrometer (HRMS) , such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential.[9][10]
-
Expertise in Action: While a standard single quadrupole instrument can show the nominal mass, HRMS provides two critical advantages:
-
Mass Accuracy: HRMS instruments measure mass-to-charge ratios (m/z) to four or more decimal places (e.g., <5 ppm mass accuracy).[11][12] This extreme precision allows for the confident determination of the elemental formula from the exact mass, drastically reducing the number of possible candidates.[9][13]
-
Resolution: High resolving power (>10,000 FWHM) allows the instrument to clearly separate the isotopic peaks of the M, M+2, and M+4 cluster, enabling a clean and confident confirmation of the presence of two bromine atoms.[9]
-
A Q-TOF instrument is an excellent choice as it combines the ion selection capabilities of a quadrupole with the high-resolution analysis of a time-of-flight detector, making it ideal for both full-scan analysis and subsequent fragmentation studies (MS/MS).[14][15]
Experimental Protocol: From Vial to Spectrum
This protocol is designed to be a self-validating system, ensuring data integrity from start to finish.
Step 1: Sample Preparation
-
Weigh approximately 1 mg of the 1,3-Bis(3-bromophenyl)urea standard.
-
Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions in positive-ion mode ESI.
-
Vortex the solution until the solid is fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL. This concentration is typically ideal for modern ESI-MS systems, preventing detector saturation.
Step 2: Instrument Calibration
-
Before analysis, perform a multi-point calibration of the Q-TOF mass spectrometer using a well-characterized calibration solution across the desired mass range (e.g., m/z 100-1000). This ensures the high mass accuracy required for elemental formula determination.
Step 3: Data Acquisition
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS). The sample is introduced via direct infusion or through a short chromatographic column.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Acquisition Mode 1 (Full Scan MS):
-
Scan Range: m/z 100-500
-
Purpose: To detect the protonated molecular ion ([M+H]⁺) and observe its characteristic isotopic pattern.
-
-
Acquisition Mode 2 (Tandem MS/MS):
-
Select the monoisotopic peak of the [M+H]⁺ ion (the peak containing two ⁷⁹Br isotopes) as the precursor ion.
-
Apply collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Scan the resulting product ions.
-
Purpose: To generate a fragmentation "fingerprint" that confirms the molecule's substructures.
-
Data Interpretation: Validating the Structure
The acquired data provides multiple layers of evidence that, when combined, create an undeniable confirmation of the structure.
Full Scan MS: The Isotopic Signature
The molecular formula C₁₃H₁₀Br₂N₂O yields a monoisotopic mass of 367.9160 Da.[16] In positive-ion ESI, we expect to see the protonated molecule [M+H]⁺. The most compelling evidence in the full scan spectrum is the isotopic cluster.
-
The Bromine Fingerprint: The presence of two bromine atoms creates a unique pattern. Due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the resulting isotopic cluster for the [M+H]⁺ ion will show three major peaks.[1]
Table 1: Predicted High-Resolution Mass and Isotopic Pattern for [C₁₃H₁₁Br₂N₂O]⁺
| Ion Identity | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ (containing ⁷⁹Br, ⁷⁹Br) | 368.9238 | 100.0 |
| [M+2+H]⁺ (containing ⁷⁹Br, ⁸¹Br) | 370.9217 | 97.3 |
| [M+4+H]⁺ (containing ⁸¹Br, ⁸¹Br) | 372.9197 | 47.3 |
Observing this cluster with the correct m/z values (within 5 ppm error) and the characteristic ~1:2:1 relative intensity provides extremely high confidence in the elemental formula and the presence of two bromine atoms.
MS/MS Analysis: The Fragmentation Pathway
By selecting the [M+H]⁺ ion at m/z 368.92 and subjecting it to collision-induced dissociation, we can break the molecule apart and analyze its fragments. The urea linkage is a predictable site of cleavage.
// Node Definitions with specific colors parent [label="[M+H]⁺\nm/z 368.92\n(C₁₃H₁₁Br₂N₂O)⁺", fillcolor="#F1F3F4"]; frag1 [label="Fragment A\nm/z 213.97\n(C₇H₆⁷⁹BrN₂O)⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag2 [label="Fragment B\nm/z 171.97\n(C₆H₆⁷⁹BrN)⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag3 [label="Fragment C\nm/z 155.96\n(C₆H₅⁷⁹Br)⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with labels parent -> frag1 [label="- C₆H₅Br"]; frag1 -> frag2 [label="- CONH"]; frag2 -> frag3 [label="- NH₂"]; }
Caption: Predicted fragmentation pathway for 1,3-Bis(3-bromophenyl)urea.
Interpretation of Key Fragments:
-
Fragment A (m/z 213.97): This fragment likely corresponds to the loss of a neutral bromobenzene molecule (C₆H₅Br) from the parent ion, resulting in a protonated bromophenyl isocyanate species or a related structure.
-
Fragment B (m/z 171.97): Subsequent loss of the carbonyl group (-CO) or a related neutral from Fragment A would lead to the protonated 3-bromoaniline ion.
-
Fragment C (m/z 155.96): Loss of ammonia (-NH₃) from Fragment B results in the bromophenyl cation.
The presence of these fragments, each confirmed by its accurate mass, validates the connectivity of the urea linkage to the two 3-bromophenyl rings.
Comparison of Mass Spectrometry Platforms
| Feature | Quadrupole (Low Res) | Q-TOF (High Res) | Orbitrap (High Res) |
| Mass Accuracy | Nominal (± 0.1 Da) | Excellent (< 5 ppm) | Exceptional (< 1-3 ppm) |
| Resolution | Low (~1,000) | High (10,000 - 50,000) | Very High (60,000 - 240,000+) |
| Structural Confidence | Low. Cannot confirm elemental formula. Isotopic pattern may be poorly resolved. | High. Confirms elemental formula and cleanly resolves isotopic patterns. Excellent for MS/MS. | Very High. Provides the highest confidence in elemental formula determination. |
| Primary Application | Routine quantification of known compounds (e.g., in a Triple Quadrupole setup). | Structure elucidation, unknown identification, and quantification. | Demanding applications requiring the highest level of confidence in formula assignment. |
For the purpose of validating a novel or critical compound structure, a low-resolution instrument is inadequate. Both Q-TOF and Orbitrap platforms provide the necessary high-resolution, accurate-mass data required for definitive structural confirmation. The choice between them often comes down to available instrumentation and specific resolution requirements.
Conclusion
The structural validation of 1,3-Bis(3-bromophenyl)urea by mass spectrometry is a clear and robust process when a systematic, rationale-driven approach is employed. By combining soft ionization (ESI) with high-resolution mass analysis (Q-TOF or Orbitrap), we can assemble a multi-faceted, self-validating dataset. The confirmation of the accurate mass, the precise observation of the characteristic 1:2:1 bromine isotopic pattern, and the logical fragmentation pathway observed in MS/MS analysis together provide unequivocal evidence for the proposed structure. This level of analytical rigor is essential for advancing drug discovery and development programs with confidence.
References
-
Mechanisms of electrospray ionization for mass spectrometry analysis. Scielo. URL: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. URL: [Link]
-
Electrospray ionization. Wikipedia. URL: [Link]
-
Time-of-flight mass spectrometry. Wikipedia. URL: [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. URL: [Link]
-
mass spectra - the M+2 peak. Chemguide. URL: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. URL: [Link]
-
On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. Shimadzu. URL: [Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. URL: [Link]
-
Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. URL: [Link]
-
Formula determination by high resolution mass spectrometry. YouTube. URL: [Link]
-
High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. URL: [Link]
-
Principles and Instrumentation in Time-of-flight Mass Spectrometry. Wilson Lab @ York University. URL: [Link]
-
6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. URL: [Link]
-
Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee. URL: [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary. URL: [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC. URL: [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. URL: [Link]
-
A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. IJISRT. URL: [Link]
-
Can a mass spectrometer determine the structure of an organic compound? Quora. URL: [Link]
-
Is it really possible to determine the structure of a Molecule using only Mass Spectrum? Reddit. URL: [Link]
-
Diaryl Ureas as an Antiprotozoal Chemotype. PMC. URL: [Link]
-
3-Bromophenylurea. PubChem. URL: [Link]
-
1,3-bis(4-bromophenyl)urea. Chemsrc. URL: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]
-
Mass spectrometry of aryl azides. ResearchGate. URL: [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. URL: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. shimadzu.com [shimadzu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. savemyexams.com [savemyexams.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-bis(4-bromophenyl)urea, CasNo.6341-55-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
thermal stability comparison of halogenated vs non-halogenated ureas
Thermal Stability Comparison: Halogenated vs. Non-Halogenated Ureas
Urea derivatives are foundational to modern chemical engineering, serving as critical building blocks in polyurethane synthesis, agrochemical formulations, and small-molecule drug development. However, a significant bottleneck in both high-temperature processing and long-term pharmaceutical storage is the thermal degradation of the urea linkage.
As application scientists, we must look beyond basic melting points and understand the thermodynamic and kinetic forces driving molecular decomposition. This guide provides an in-depth comparative analysis of the thermal stability of halogenated versus non-halogenated ureas, exploring the mechanistic causality behind their degradation pathways and providing a self-validating experimental framework for their analysis.
The Mechanistic Divide: Thermolysis vs. Inductive Stabilization
The thermal behavior of a urea derivative is dictated by the electron density surrounding its central carbonyl-amine linkages and the availability of degradation pathways.
Non-Halogenated Ureas (The Baseline) Non-halogenated ureas, such as simple urea or fully aromatic variants like 1,3-diphenyl urea (DPU), are inherently susceptible to thermal cracking. When subjected to thermal stress (typically between 150°C and 250°C), the urea linkage undergoes thermolysis. This process breaks the molecule down into its corresponding isocyanate and amine monomers[1]. In a condensed phase, these highly reactive intermediates rarely remain stable; they rapidly undergo secondary oligomerization reactions, leading to the formation of biuret, ammelide, and cyanuric acid[2].
Halogenated Ureas (The Stabilized Architecture) Introducing halogens—specifically fluorine—into the urea substituents fundamentally alters the molecule's thermal profile. Fluorinated ureas, such as 1-(2,2,2-trifluoroethyl)urea, exhibit remarkably enhanced thermal and metabolic stability[3].
The causality behind this stability lies in the extreme electronegativity of the fluorine atoms. The strong inductive electron-withdrawing effect strengthens the C-N bond against homolytic or heterolytic cleavage. More importantly, heavy fluorine substitution on alkyl chains effectively blocks
Pathway Visualization
Thermal degradation pathways of non-halogenated versus halogenated urea derivatives.
Empirical Benchmarking: Quantitative Data
To objectively compare these classes, we evaluate their thermal profiles using standard calorimetric metrics. The table below summarizes the thermal transition points, demonstrating the stark contrast in stability imparted by halogenation.
| Compound Class | Specific Derivative | Substitution Type | Melting Point (°C) | Decomposition Onset (°C) | Primary Degradation Products |
| Non-Halogenated | Simple Urea | None | 133 - 135 | ~150 | Ammonia, Isocyanic Acid, Biuret |
| Non-Halogenated | 1,3-Diphenyl urea (DPU) | Aromatic | 238 - 240 | ~240 | Phenyl Isocyanate, Aniline |
| Halogenated | 1-(2,2,2-Trifluoroethyl)urea | Aliphatic Fluoro | 138 - 140 | > 250 | Trace fluorinated amines |
| Halogenated | Tetrakis(1,1-dihydro-pentadecafluorooctyl)urea | Heavy Fluoro | ~ 140 | > 300 | Highly resistant to cracking |
Data synthesized from established thermal decomposition studies,,[3],[1].
Validated Analytical Workflow: TGA-DSC-FTIR Coupling
To generate trustworthy, reproducible data on urea thermal stability, isolated thermal gravimetric analysis (TGA) is insufficient. Mass loss alone does not confirm the mechanism of degradation. As a self-validating system, we must couple TGA and Differential Scanning Calorimetry (DSC) with Fourier Transform Infrared Spectroscopy (FTIR) for Evolved Gas Analysis (EGA).
This protocol ensures that every mass loss event is chemically identified in real-time, directly linking thermodynamic events to molecular cleavage.
Step 1: Sample Preparation and Environmental Control
-
Accurately weigh 5.0 ± 0.1 mg of the urea derivative into an alumina (Al₂O₃) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic interactions with halogenated off-gases at high temperatures.
-
Purge the TGA-DSC furnace with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere is strictly required to prevent oxidative degradation, ensuring the data reflects purely thermal cracking (thermolysis).
Step 2: Thermal Ramping (TGA-DSC Execution)
-
Program the instrument to heat from 25°C to 700°C at a controlled heating rate of 10 K/min.
-
Record the DSC heat flow to identify endothermic melting points and exothermic oligomerization events (e.g., biuret formation).
-
Record the TGA mass loss curve to identify the exact onset temperature of decomposition (
).
Step 3: Evolved Gas Analysis (EGA-FTIR)
-
Route the TGA exhaust effluent through a heated transfer line (maintained at 200°C) directly into the FTIR gas cell. Causality: Heating the transfer line prevents the condensation of high-boiling degradation products like heavy isocyanates before they reach the spectrometer.
-
Continuously scan the IR spectrum (4000–400 cm⁻¹) of the evolved gases.
-
Self-Validation: For non-halogenated ureas, the appearance of a sharp IR absorption band at ~2270 cm⁻¹ (characteristic of the -N=C=O asymmetric stretch) perfectly validates the isocyanate cleavage pathway[2],[1]. Conversely, the absence of this peak in fluorinated ureas until much higher temperatures validates the stabilizing inductive effect of the halogen[4].
References
- Title: Tetrasubstituted Ureas as Thermally Stable Fluids. Blocking of β-Elimination by Fluorine Substitution.
- Source: researchgate.
- Title: 1-(2,2,2-trifluoroethyl)
- Source: researchgate.
Sources
Comparative Solubility and Formulation Guide for Bis(halophenyl)ureas
As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter the "brick-dust" formulation challenge when working with bis(halophenyl)ureas. These compounds—such as the antimicrobial agent triclocarban (TCC) and various soluble epoxide hydrolase (sEH) inhibitors—exhibit profound biological activity but are notoriously difficult to solubilize for in vitro and in vivo assays[1][2].
This guide objectively compares the solubility profiles of key bis(halophenyl)ureas, deconstructs the thermodynamic causality behind their insolubility, and provides self-validating experimental protocols for accurate solubility determination and formulation.
The Mechanistic Basis of Insolubility
The poor aqueous solubility of bis(halophenyl)ureas is driven by a dual thermodynamic penalty:
-
High Lipophilicity (Solvation Penalty): The addition of halogen atoms (F, Cl, Br) to the phenyl rings drastically increases the octanol-water partition coefficient (LogP). For instance, triclocarban possesses a LogP of approximately 4.9, making it highly hydrophobic[3][4].
-
High Crystal Lattice Energy (Solid-State Penalty): The central urea moiety acts as both a potent hydrogen-bond donor (via two N-H groups) and a hydrogen-bond acceptor (via the C=O group)[3][5]. This allows the molecules to self-associate and form highly stable supramolecular polymer networks in the solid state, resisting dissolution even in moderately polar organic solvents[5][6].
To successfully formulate these compounds, a solvent system must not only accommodate the lipophilic halophenyl rings but also actively disrupt the strong intermolecular hydrogen-bonding network of the urea core[6].
Mechanism of sEH inhibition by bis(halophenyl)ureas to prevent pro-inflammatory DHET formation.
Comparative Solubility Profile
The following table synthesizes the physicochemical and solubility data for three representative bis(halophenyl)ureas. Notice how the size and electronegativity of the halogen substituent dictate the solubility limits.
| Compound | Substitution Pattern | Estimated LogP | Aqueous Solubility (25°C) | Optimal Organic Solvents / Cosolvents |
| Triclocarban (TCC) | 3,4,4'-trichloro | 4.9[4] | ~0.11 mg/L[1] | PEG 200, DMF, Acetone, DMSO |
| 1,3-Bis(4-bromophenyl)urea | 4,4'-dibromo | ~4.5 | < 0.1 mg/L | DMSO, DMF[6] |
| 1,3-Bis(4-fluorophenyl)urea | 4,4'-difluoro | ~3.2 | ~1.5 mg/L | Ethanol, DMSO, PEG 400 |
Data Interpretation: Bromine and chlorine substituents create immense steric bulk and hydrophobicity, plunging aqueous solubility into the sub-microgram per milliliter range. Fluorine, being smaller and more electronegative, slightly reduces the LogP, yielding marginally better—though still poor—aqueous solubility[2].
Experimental Protocols
To ensure scientific integrity, solubility must be measured thermodynamically, not kinetically. Because bis-ureas exhibit extremely slow dissolution kinetics due to their stable crystal lattices, rapid kinetic assays will falsely under-report their solubility[3].
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol is a self-validating system designed to prevent analyte loss and ensure true equilibrium.
-
Solid Excess Preparation: Add 5–10 mg of the bis(halophenyl)urea to a 5 mL glass vial.
-
Solvent Addition: Add 2 mL of the target solvent (e.g., pure water, or a thermodynamically favorable cosolvent like 50% v/v PEG 200/Water)[3].
-
Equilibration: Seal the vials and incubate in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 150 RPM for 48 to 72 hours .
-
Validation Step: Sample the solution at 48h and 72h. Equilibrium is confirmed only when the concentration variance between the two time points is <5%.
-
-
Isothermal Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at the exact equilibration temperature.
-
Causality: Do not use syringe filters (e.g., cellulose or PES). Hydrophobic ureas will bind to the filter membrane, leading to massive analyte loss and false-negative solubility readings.
-
-
Quantification: Immediately dilute the supernatant into the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent precipitation, and quantify via RP-HPLC-UV at 254 nm.
Protocol B: Cosolvency Formulation for Biological Assays
Direct dissolution in aqueous buffers is impossible for these compounds. A stock-dilution approach using a hydrogen-bond disrupting solvent is required[6].
-
Primary Stock: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Aqueous Dilution: Dilute the DMSO stock into the aqueous assay buffer immediately prior to the experiment. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid solvent-induced artifacts in biological systems[6].
Self-validating thermodynamic solubility workflow for highly lipophilic bis-urea compounds.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Source: PMC (NIH) | URL:[Link]
-
Triclocarban | C13H9Cl3N2O - PubChem | Source: PubChem (NIH) | URL: [Link]
-
Thermodynamic Study of the Solubility of Triclocarban in Polyethylene Glycol 200 + Water Cosolvent Mixtures at Different Temperatures | Source: MDPI | URL:[Link]
-
Co-Occurrence of Triclocarban and Triclosan in U.S. Water Resources | Source: ACS Publications | URL:[Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase | Source: PMC (NIH) | URL:[Link]
Sources
- 1. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Purity Assessment Protocols for 1,3-Bis(3-bromophenyl)urea
Executive Summary
In the synthesis of functionalized ureas, particularly halogenated derivatives like 1,3-Bis(3-bromophenyl)urea , purity confirmation presents a distinct analytical challenge. While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are modern staples, Elemental Analysis (EA) remains the critical "gatekeeper" technique for this compound class. This guide details the specific protocols for validating the purity of C₁₃H₁₀Br₂N₂O, emphasizing the necessity of combustion analysis due to the compound's poor solubility in standard NMR solvents and the potential for trapping inorganic salts during synthesis.
The Target: 1,3-Bis(3-bromophenyl)urea
Before defining the protocol, we must establish the physicochemical constraints of the analyte.
-
Formula: C₁₃H₁₀Br₂N₂O
-
Molecular Weight: 370.05 g/mol
-
Physical State: White to off-white solid.
-
Solubility Profile: Poor solubility in CHCl₃, Et₂O, and Toluene. Moderate solubility in DMSO and DMF.
-
Synthesis Context: Typically synthesized via the reaction of 3-bromophenyl isocyanate with 3-bromoaniline, or via 1,1'-carbonyldiimidazole (CDI) coupling.
-
Risk Factor:[1] Urea derivatives are notorious for trapping solvents (DMSO/DMF) in their crystal lattice, which drastically skews biological data. EA is the most reliable method to detect this "solvate" error.
-
Theoretical Framework: The Combustion Standard
To validate purity via EA (CHN Analysis), the experimental percentages must align with theoretical values within the journal-standard tolerance (typically ±0.4%).
Calculated Theoretical Values (C₁₃H₁₀Br₂N₂O)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 13 | 12.011 | 156.143 | 42.20% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 2.72% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 7.57% |
| Bromine (Br) | 2 | 79.904 | 159.808 | 43.18% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 4.32% |
| Total | 370.044 | 100.00% |
Critical Insight: The high bromine content (>43%) poses a specific interference risk during combustion. Standard combustion catalysts may be poisoned, or volatile bromine species may interfere with N detection.
Comparative Analysis: EA vs. Modern Alternatives
Why rely on "archaic" combustion analysis? The table below contrasts EA with qNMR and HPLC for this specific molecule.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Utility | Bulk purity & Solvent/Inorganic detection. | Specific organic impurity ID. | Trace organic impurity detection. |
| Solubility Requirement | None (Solid state analysis). | High (requires ~10mg/0.6mL). | High (Mobile phase compatibility). |
| Detection of Inorganics | Indirect (Values drop uniformly). | Blind (Inorganics are NMR silent). | Blind (Unless specific detector used). |
| Trapped Solvent Detection | Excellent (Significant %C deviation). | Good (if solvent peaks don't overlap). | Poor (Solvents elute in void volume). |
| Suitability for this Urea | High (Bypasses solubility issues). | Medium (Requires DMSO-d₆; hygroscopic nature affects water peak integration). | Medium (Polar urea may tail on C18). |
Experimental Protocol: High-Precision CHN Analysis
Objective: Confirm purity to >99.5% relative to theoretical mass fractions.
Phase A: Sample Preparation (The Source of 90% of Errors)
-
Drying: The sample must be dried under high vacuum (<0.1 mbar) at 60°C for 12 hours. Ureas form hydrogen-bonded networks that trap water and synthesis solvents.
-
Check: If %C is high, you likely have trapped organic solvent (e.g., Toluene).
-
Check: If %C is low, you likely have trapped water or inorganic salts (NaBr).
-
-
Weighing: Use a microbalance with 0.001 mg readability. Target sample mass: 2.0 – 3.0 mg.
Phase B: Combustion Parameters (Handling Halogens)
Standard CHN analyzers use a combustion tube packed with reagents. For 1,3-Bis(3-bromophenyl)urea , the presence of Bromine requires modification:
-
Combustion Aid: Add Tungsten(VI) Oxide (WO₃) or a specific "Halogen Scrubber" reagent to the sample capsule.
-
Reasoning: Bromine gases (Br₂) formed during combustion can interfere with the thermal conductivity detection of Nitrogen. WO₃ acts as a scavenger and combustion catalyst, ensuring complete oxidation and preventing halogen carryover.
-
-
Temperature: Ensure the combustion furnace is set to ≥950°C to break the robust urea C-N bonds.
Phase C: The Decision Workflow
Use the following logic to interpret your EA results.
Figure 1: Analytical workflow for purity confirmation of halogenated ureas. Note the feedback loop for reprocessing based on specific deviation types.
Data Interpretation & Acceptance Criteria
According to the Journal of Organic Chemistry (JOC) and ACS guidelines, the standard for purity is strict.
The ±0.4% Rule
For a sample to be considered pure:
-
Carbon: Found 41.80% – 42.60% (Target: 42.20%)
-
Hydrogen: Found 2.32% – 3.12% (Target: 2.72%)
-
Nitrogen: Found 7.17% – 7.97% (Target: 7.57%)
Case Study: Interpreting a "Fail"
Scenario: You synthesized the urea using DMF as a solvent.
-
Result: C: 43.10%, H: 3.05%, N: 7.80%.
-
Analysis: Carbon is +0.9% high. Nitrogen is slightly high.
-
Diagnosis: DMF (C₃H₇NO) is rich in Carbon and Nitrogen. The sample contains trapped DMF.
-
Action: Recrystallize from a non-nitrogenous solvent (e.g., Ethanol) or increase drying temperature.
Conclusion
While qNMR and HPLC are indispensable for identifying specific impurities, Elemental Analysis is the superior method for establishing the absolute bulk purity of 1,3-Bis(3-bromophenyl)urea . Its ability to detect non-chromophoric impurities (water, inorganics) and its independence from solubility constraints make it the primary validation step for this class of compounds.
For publication-quality data, ensure:
-
Rigorous drying to remove solvates.
-
Use of Tungsten Oxide (WO₃) combustion aids to mitigate Bromine interference.
References
-
Journal of Organic Chemistry (JOC) Guidelines for Authors. American Chemical Society. (Specifies the ±0.4% acceptance criteria for elemental analysis). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. (Comparison of qNMR vs. EA). [Link]
-
NIST Chemistry WebBook: 1,3-Bis(3-bromophenyl)urea. (Reference for physical properties and spectral data). [Link]
Sources
A Comparative Analysis of Hydrogen Bond Acidity in Chloro- and Bromo-Substituted Diarylureas
A Technical Guide for Researchers in Drug Discovery and Materials Science
In the landscape of molecular design, particularly within drug development and materials science, the diarylurea scaffold stands out for its remarkable ability to form strong and directional hydrogen bonds. The acidity of the urea N-H protons is a critical parameter that dictates the strength of these interactions and, consequently, the efficacy of diarylurea-based anion receptors, organocatalysts, and pharmacologically active agents. This guide provides an in-depth comparison of the hydrogen bond acidity of chloro- and bromo-substituted diarylureas, supported by experimental data and theoretical principles, to inform the rational design of next-generation functional molecules.
The Crucial Role of Hydrogen Bond Acidity in Diarylureas
Diarylureas function as potent hydrogen bond donors through their two N-H groups. The strength of this donation, or hydrogen bond acidity, is profoundly influenced by the electronic nature of the substituents on the aryl rings.[1] Electron-withdrawing groups enhance the acidity of the N-H protons, making them more effective hydrogen bond donors. This increased acidity is a key factor in the design of ligands for biological targets, where hydrogen bonding plays a pivotal role in molecular recognition and binding affinity.[2]
The substitution of a hydrogen atom with a halogen on the aryl rings of a diarylurea offers a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties.[3] Both chlorine and bromine are electron-withdrawing halogens that are expected to increase the hydrogen bond acidity of the diarylurea scaffold. Understanding the nuanced differences between these two halogens is therefore of significant interest to medicinal and materials chemists.
Unraveling the Electronic Influence of Chloro and Bromo Substituents
The primary mechanism by which chloro and bromo substituents enhance the hydrogen bond acidity of diarylureas is through their inductive electron-withdrawing effect (-I effect). This effect polarizes the N-H bond, increasing the partial positive charge on the hydrogen atom and making it a more potent hydrogen bond donor.
The electronegativity of the halogens follows the trend F > Cl > Br > I. Consequently, chlorine is more electronegative than bromine. This would suggest that a chloro-substituent would exert a stronger inductive effect, leading to a greater enhancement of hydrogen bond acidity compared to a bromo-substituent. This principle is fundamental to understanding the electronic tuning of these molecular scaffolds.
Experimental Comparison of Hydrogen Bond Acidity
A reliable and experimentally accessible measure of hydrogen bond acidity is the chemical shift (δ) of the N-H protons in ¹H NMR spectroscopy, particularly in a hydrogen bond-accepting solvent like dimethyl sulfoxide (DMSO). A more downfield chemical shift (higher ppm value) indicates a more deshielded proton, which corresponds to a more acidic proton and a stronger hydrogen bond donor.[4]
| Compound | Solvent | N-H Proton Chemical Shift (δ) | Reference |
| 1,3-Bis(4-chlorophenyl)urea | DMSO-d6 | 8.87 ppm | [5] |
This experimental value for 1,3-bis(4-chlorophenyl)urea in DMSO-d6 serves as a key data point. The downfield shift to 8.87 ppm is indicative of a significant degree of hydrogen bond donation to the sulfoxide oxygen of the solvent.[6]
To provide a comparative context, it is necessary to examine the corresponding data for a bromo-substituted analogue. While a direct comparative study is elusive, the principles of substituent effects on NMR chemical shifts can provide a strong predictive framework. Given that chlorine is more electronegative than bromine, it is anticipated that the N-H protons of 1,3-bis(4-bromophenyl)urea would exhibit a slightly upfield chemical shift compared to the 8.87 ppm observed for the chloro-derivative in the same solvent. This is because the lesser electron-withdrawing nature of bromine would result in a slightly less deshielded proton.
Factors Influencing Hydrogen Bond Acidity
The following diagram illustrates the key factors that govern the hydrogen bond acidity of halogenated diarylureas.
Sources
- 1. Urea hydrogen-bond donor strengths: bigger is not always better - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review & Comparison Guide: Synthesis of 1,3-Bis(3-bromophenyl)urea
As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, scalability, and Environmental, Health, and Safety (EHS) profiles. Symmetric diarylureas, specifically 1,3-Bis(3-bromophenyl)urea (CAS: 105946-57-4), are privileged pharmacophores widely utilized as structural backbones for kinase inhibitors, cannabinoid-1 (CB-1) receptor antagonists, and advanced agrochemicals[1][2]. The meta-bromo substituents on the aromatic rings provide critical halogen-bonding capabilities and enhance the lipophilicity of the molecule, making it a highly valuable intermediate in modern drug development[3].
This guide objectively evaluates the three primary synthetic methodologies for 1,3-Bis(3-bromophenyl)urea, providing field-proven insights, mechanistic causality, and self-validating experimental protocols.
Comparative Analysis of Synthetic Routes
Route A: Triphosgene-Mediated Homocoupling (Industry Standard)
The most prevalent and scalable method for synthesizing symmetric diarylureas relies on the reaction of an aniline with triphosgene (bis(trichloromethyl) carbonate)[4].
-
Mechanistic Insight: Triphosgene acts as a stable, solid surrogate for phosgene gas. In the presence of a non-nucleophilic base (like DIPEA or Et₃N), 3-bromoaniline attacks triphosgene to form a carbamoyl chloride intermediate. This intermediate rapidly eliminates HCl to generate 3-bromophenyl isocyanate in situ. A second equivalent of 3-bromoaniline then attacks the isocyanate to yield the symmetric urea[5][6].
-
Field Experience: This route provides excellent yields (typically ~84%) and high purity[7]. However, handling triphosgene requires stringent fume hood protocols, as its decomposition generates highly toxic phosgene gas[8].
Route B: Direct Isocyanate-Amine Coupling
-
Mechanistic Insight: This method bypasses the in situ generation of phosgene derivatives by directly reacting commercially available 3-bromophenyl isocyanate with 3-bromoaniline[9].
-
Field Experience: While this offers a cleaner reaction profile, aryl isocyanates are notoriously moisture-sensitive. Expert tip: When synthesizing symmetric ureas, trace moisture is actually less detrimental than in unsymmetric synthesis. Water hydrolyzes the isocyanate into a carbamic acid, which decarboxylates back into 3-bromoaniline. This newly formed aniline simply reacts with the remaining isocyanate to form the desired symmetric product, albeit at a slight stoichiometric cost[9].
Route C: Phosgene-Free Microwave-Assisted Synthesis (Green Chemistry)
-
Mechanistic Insight: A modern, greener approach utilizes ethyl acetoacetate as a carbonyl surrogate under microwave irradiation. The reaction proceeds via an initial acetoacetanilide intermediate, which subsequently reacts with a second amine molecule, expelling acetone and ethanol to yield the urea[10].
-
Field Experience: This method completely eliminates toxic phosgene derivatives and drastically reduces reaction times from hours to minutes[10]. However, yields are generally lower (75-82%) compared to Route A, and scalability is limited by the cavity size of the microwave reactor.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the operational parameters of each synthetic route based on literature data and bench-level experience.
| Parameter | Route A: Triphosgene Homocoupling | Route B: Isocyanate-Amine | Route C: MW-Assisted Acetoacetate |
| Reagents | 3-Bromoaniline, Triphosgene, DIPEA | 3-Bromoaniline, 3-Bromophenyl isocyanate | 3-Bromoaniline, Ethyl acetoacetate |
| Reaction Time | 2 - 4 hours | 12 - 24 hours | 10 - 15 minutes |
| Temperature | 0 °C to Room Temp | Room Temp | 100 °C (Microwave) |
| Typical Yield | 84% - 90%[7] | 85% - 95% | 75% - 82%[10] |
| EHS Profile | High Toxicity (In situ phosgene) | Moderate (Moisture-sensitive) | Green / Low Toxicity |
| Scalability | Excellent (Industry standard) | Good (Cost-prohibitive at scale) | Moderate (Limited by MW reactor) |
Mechanistic Workflow
The following diagram illustrates the logical flow and chemical intermediates involved in the industry-standard triphosgene pathway.
Mechanistic pathway for 1,3-Bis(3-bromophenyl)urea synthesis via triphosgene.
Experimental Methodologies & Protocol Design
The following protocols are designed as self-validating systems, ensuring that physical observations during the workflow confirm the chemical progress.
Protocol 1: Triphosgene-Mediated Synthesis (High Yield)
Causality & Design: The critical success factor here is stoichiometry and temperature control. Triphosgene must be kept at 0 °C during the initial addition to suppress rapid exothermic decomposition and prevent the formation of higher-order oligomers[6][8]. DIPEA neutralizes the generated HCl; without it, the unreacted 3-bromoaniline would protonate into an unreactive ammonium salt, stalling the reaction.
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve 3-bromoaniline (2.0 equiv, 10 mmol) and DIPEA (2.5 equiv, 12.5 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Activation: In a separate addition funnel, dissolve triphosgene (0.35 equiv, 1.75 mmol) in anhydrous DCM (10 mL). Note: 0.33 equiv of triphosgene provides exactly 1.0 equiv of phosgene equivalents, but a slight excess (0.35) accounts for trace moisture.
-
Addition: Cool the aniline solution to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validating Workup: Quench the reaction carefully with water (15 mL). The symmetric 1,3-Bis(3-bromophenyl)urea is highly lipophilic and poorly soluble in DCM; therefore, the successful formation of the product is visually validated by the precipitation of a dense white/light-yellow solid[7].
-
Isolation: Filter the precipitate under vacuum, wash with cold DCM and water, and dry under high vacuum.
Protocol 2: Phosgene-Free Microwave Synthesis (Green Alternative)
Causality & Design: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy required for the transamidation-like cleavage of the acetoacetanilide intermediate[10]. This method avoids solvents entirely during the reaction phase.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine 3-bromoaniline (2.0 equiv, 10 mmol) and ethyl acetoacetate (1.0 equiv, 5 mmol). Do not add solvent.
-
Irradiation: Seal the vial and irradiate in a dedicated laboratory microwave synthesizer at 100 °C for 10 to 15 minutes.
-
Self-Validating Workup: The reaction will evolve acetone gas (which increases vial pressure) and form a crude solid mass upon cooling.
-
Isolation: Triturate the crude solid with hot water (20 mL). The hot water solubilizes unreacted ethyl acetoacetate and polar byproducts, leaving the highly insoluble 1,3-Bis(3-bromophenyl)urea on the filter paper. Recrystallize from ethanol if higher purity is required.
References
1.[1] ChemicalBook. "Urea, N,N'-bis(3-bromophenyl)- | 105946-57-4". Available at: 2.[7] Zhou, S., et al. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." Journal of Chemical Research. Available at: 3.[2] National Center for Biotechnology Information (NCBI). "Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors". Available at: 4.[5] National Hellenic Research Foundation. "Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors". Available at: 5.[9] Benchchem. "Optimizing reaction conditions for the synthesis of diarylureas". Available at: 6.[10] ThaiScience. "A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation". Available at: 7.[4] National Center for Biotechnology Information (NCBI). "A decade review of triphosgene and its applications in organic reactions". Available at: 8.[3] Ketone Pharma. "The Role of 3-Bromoaniline in Modern Organic Synthesis". Available at: 9.[8] Reddit Chempros. "Workup for isocyanate synthesis from triphosgene?". Available at: 10.[6] ResearchGate. "How to synthesize urea derivatives using triphosgene?". Available at:
Sources
- 1. Urea, N,N'-bis(3-bromophenyl)- | 105946-57-4 [chemicalbook.com]
- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thaiscience.info [thaiscience.info]
Safety Operating Guide
Operational Guide: Safe Disposal of 1,3-Bis(3-bromophenyl)urea
Here is the comprehensive operational guide for the disposal of 1,3-Bis(3-bromophenyl)urea .
Executive Summary & Immediate Directive
1,3-Bis(3-bromophenyl)urea is a halogenated diarylurea often utilized in supramolecular chemistry as a neutral anion receptor or kinase inhibitor scaffold. Due to the presence of bromine atoms on the aromatic rings, this compound and its waste streams must be classified as Halogenated Organic Waste .
Immediate Action Required:
-
Do NOT dispose of via sink/municipal drainage (High aquatic toxicity risk).
-
Do NOT mix with strong oxidizers or non-halogenated solvents (Risk of unexpected exothermic degradation).
-
Segregation: Isolate as "Solid Halogenated Hazardous Waste" for high-temperature incineration.
Chemical Identity & Hazard Profiling
To dispose of a chemical safely, one must understand its stability and breakdown products. This compound is a symmetric urea derivative.
Physicochemical Profile
| Property | Specification | Operational Implication |
| Chemical Structure | Bis-halogenated aromatic urea | Thermal decomposition releases toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). |
| Physical State | White to off-white solid | High melting point (>200°C typical for diarylureas); unlikely to sublime but creates dust hazards. |
| Solubility | Low in water; High in DMSO/DMF | Drain Clogging Risk: Precipitates immediately upon contact with water. |
| Reactivity | Stable under standard conditions | Hydrolyzes in strong acid/base to release 3-Bromoaniline (Toxic/Irritant). |
The "Why" Behind the Protocol
As a scientist, you must recognize that the primary hazard during disposal is not flammability, but environmental persistence and toxic decomposition .
-
Halogen Load: The bromine substituents require the waste to be incinerated at specific facilities equipped with acid gas scrubbers. Standard combustion would release corrosive HBr gas into the atmosphere.
-
Hydrolysis Risk: If disposed of in acidic waste streams, the urea linkage cleaves, generating 3-bromoaniline, which is significantly more toxic and permeable to skin than the parent urea.
Waste Segregation & Packaging Protocol
This protocol is designed to be a self-validating system. If the label matches the container content and the stream is segregated, the risk of downstream accidents is nullified.
Step 1: Stream Identification
Determine the state of your waste.
-
Scenario A (Pure Solid): Expired reagent or synthesis product.
-
Scenario B (Solution): Dissolved in DMSO, DMF, or halogenated solvents (DCM).
-
Scenario C (Contaminated Solids): Gloves, weigh boats, filter paper.
Step 2: Packaging Requirements[1][2][3]
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Liquid Waste: Use an amber glass bottle or chemically resistant HDPE carboy.
-
Crucial: If dissolved in Acetone or Methanol, you must still label as Halogenated because the solute (the urea) contains bromine.
-
Step 3: Labeling Standards
Standard "Hazardous Waste" labels are insufficient. You must add the following specific metadata to ensure the disposal facility uses the correct incineration profile:
The Disposal Workflow (Logic Map)
The following diagram illustrates the critical decision-making process for disposing of this compound. It ensures that halogenated material never enters a non-halogenated stream, preventing regulatory violations and equipment corrosion at the incineration plant.
Figure 1: Decision tree for the segregation of halogenated urea waste. Note that even non-halogenated solvent solutions must be flagged for halogen content due to the solute.
Regulatory & Compliance Context (RCRA/EPA)
While 1,3-Bis(3-bromophenyl)urea is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it falls under "Characteristic Waste" protocols due to its toxicity and halogen content.
-
Waste Code Assignment:
-
If pure: Assign a generic code for "Toxic Organic Solid" (e.g., state-specific codes or generic lab pack codes).
-
If in halogenated solvent: F001/F002 (Spent Halogenated Solvents).
-
If in non-halogenated solvent (Ignitable): D001 .
-
-
Destruction Efficiency: Regulatory standards require a 99.99% Destruction and Removal Efficiency (DRE) for halogenated organics to prevent the formation of dioxins or release of free halogens [1].
Emergency Spill Procedures
If this dry powder is spilled in the lab:
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or work in hood).
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.
-
Decontamination: Wipe the surface with a mild surfactant (soap/water). Avoid bleach (potential reaction with amines if hydrolysis occurs).
-
Disposal: Place all cleanup materials into the "Contaminated Debris" stream (See Figure 1).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
